molecular formula C11H20N2O5 B2862568 2-(1-Piperazinyl)benzoic acid trihydrate CAS No. 1185169-24-7

2-(1-Piperazinyl)benzoic acid trihydrate

Cat. No.: B2862568
CAS No.: 1185169-24-7
M. Wt: 260.29
InChI Key: WNFOEGYJKMMUPX-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)benzoic acid trihydrate is a useful research compound. Its molecular formula is C11H20N2O5 and its molecular weight is 260.29. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Piperazinyl)benzoic acid trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Piperazinyl)benzoic acid trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylbenzoic acid;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFOEGYJKMMUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C(=O)O.O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1-Piperazinyl)benzoic acid chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(1-Piperazinyl)benzoic Acid: Structure, Properties, and Applications

Introduction

2-(1-Piperazinyl)benzoic acid is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by a benzoic acid core substituted at the ortho-position with a piperazine ring. This unique arrangement provides two distinct reactive sites: a carboxylic acid group and a secondary amine within the piperazine moiety. This duality makes it an exceptionally versatile building block, or scaffold, for the synthesis of more complex molecules with tailored biological activities and material properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and its strategic application in research and development.

Part 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application. The identity and key characteristics of 2-(1-Piperazinyl)benzoic acid are summarized below.

Molecular Structure and Identifiers

The compound consists of a benzene ring where a carboxyl group and a piperazine ring are attached to adjacent carbon atoms (an ortho substitution pattern).

retrosynthesis target 2-(1-Piperazinyl)benzoic acid disconnection C-N Disconnection (SₙAr or Buchwald-Hartwig) target->disconnection sm1 2-Halobenzoic Acid (e.g., 2-Fluorobenzoic acid) disconnection->sm1 Electrophile sm2 Piperazine disconnection->sm2 Nucleophile

Caption: Retrosynthetic analysis of 2-(1-Piperazinyl)benzoic acid.

Exemplary Synthetic Protocol (SₙAr approach):

This protocol describes a general method. Researchers must optimize conditions such as solvent, temperature, and reaction time for their specific scale and equipment.

  • Reagent Preparation: In a nitrogen-flushed reaction vessel, dissolve 2-fluorobenzoic acid (1.0 eq) and an excess of piperazine (3.0-5.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).

    • Causality: An excess of piperazine is used to act as both the nucleophile and a base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. DMSO is an excellent solvent for SₙAr reactions as it can solvate the cation while leaving the nucleophile relatively free.

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the nucleophilic attack on the electron-deficient aromatic ring.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into cold water. Adjust the pH to ~6-7 with a mild acid (e.g., 1M HCl). The isoelectric point will cause the product to precipitate.

    • Causality: The pH adjustment protonates one of the piperazine nitrogens while deprotonating the carboxylic acid, forming a zwitterion with minimal water solubility, thus facilitating its precipitation and isolation from the excess water-soluble piperazine.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under a vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Library Synthesis

The true value of 2-(1-Piperazinyl)benzoic acid lies in its role as a scaffold for creating libraries of new chemical entities. The two reactive handles can be addressed sequentially to build molecular diversity. Piperazine itself is a well-known structural motif in many approved drugs, valued for its ability to improve pharmacokinetic properties and engage in hydrogen bonding. [1] Hypothetical Workflow: Parallel Library Synthesis

This workflow outlines how this scaffold can be used to generate a diverse set of compounds for screening.

workflow start Start: 2-(1-Piperazinyl)benzoic acid step1 Step 1: Amide Coupling React with diverse amines (R¹-NH₂) using coupling agents (e.g., HATU, EDCI) start->step1 intermediate Intermediate Product Array (Amide-linked scaffolds) step1->intermediate step2 Step 2: Piperazine Functionalization React with diverse electrophiles (R²-X) (e.g., alkyl halides, acyl chlorides) intermediate->step2 library Final Compound Library (Diversified at R¹ and R²) step2->library step3 Step 3: Purification & QC (e.g., HPLC, LC-MS) library->step3 end Ready for Biological Screening step3->end

Caption: Workflow for library synthesis using the target scaffold.

This two-step diversification allows for the rapid exploration of chemical space around a core structure, which is a foundational strategy in modern drug discovery to identify lead compounds with desired biological activity.

Conclusion

2-(1-Piperazinyl)benzoic acid is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined structure, characterized by the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol , offers dual reactivity that researchers can exploit for complex molecular design. [2][3][4]From its logical synthesis via nucleophilic aromatic substitution to its application as a core scaffold in combinatorial chemistry, this compound provides a reliable and versatile platform for developing new pharmaceuticals and advanced materials. Its continued availability from suppliers ensures that it will remain a valuable asset in academic and industrial research laboratories.

References

  • 2-(1-piperazinyl)benzoic acid (C11H14N2O2). PubChemLite. [Link]

  • 2-(piperazin-1-ylcarbonyl)benzoic acid (C12H14N2O3). PubChemLite. [Link]

  • 2-Piperazin-1-yl-benzoic acid | 446831-27-2. MilliporeSigma. [Link]

  • 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. PubChem. [Link]

Sources

Anhydrous vs. Trihydrate Forms of 2-(1-Piperazinyl)benzoic Acid: A Technical Guide to Characterization and Implications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Introduction: The Critical Role of Solid-State Forms in Pharmaceuticals

In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute (CQA) that can significantly influence its performance and stability. An API can exist in various solid forms, including different crystalline polymorphs, amorphous solids, and solvates. When the entrapped solvent is water, the resulting form is known as a hydrate. The transition between an anhydrous form (containing no water) and a hydrated form (containing one or more water molecules per API molecule) is a common phenomenon that presents both challenges and opportunities in drug development.

This guide uses 2-(1-Piperazinyl)benzoic acid as a representative molecule to explore the core differences between its anhydrous and trihydrate states. While specific data for this compound is used illustratively, the principles and techniques discussed are universally applicable to small molecule APIs. Understanding these differences is paramount for ensuring product consistency, bioavailability, and stability.

The trihydrate form incorporates three water molecules into its crystal lattice for every one molecule of the API. These water molecules are not merely adsorbed on the surface; they are integral components of the crystal structure, often forming specific hydrogen bonds that stabilize the entire lattice. The removal or addition of this water can lead to a phase transformation, resulting in a different solid-state form with distinct properties.

G cluster_0 Solid-State Forms of an API anhydrous Anhydrous Form (No Water) trihydrate Trihydrate Form (3 H2O molecules) anhydrous->trihydrate Hydration trihydrate->anhydrous Dehydration (e.g., Heat, Low RH) amorphous Amorphous Form (Disordered) amorphous->anhydrous Crystallization amorphous->trihydrate Crystallization (in presence of water)

Figure 1: Relationship between anhydrous, trihydrate, and amorphous forms of an API.

Comparative Physicochemical Properties

The integration of water molecules into the crystal lattice fundamentally alters the intermolecular interactions, leading to significant differences in the macroscopic properties of the material. These differences are critical to understand as they directly impact the processing and performance of the API.

PropertyAnhydrous FormTrihydrate FormRationale for Difference
Molecular Weight 206.24 g/mol 260.28 g/mol Addition of three water molecules (3 x 18.015 g/mol ).
Crystal Structure Typically more compact, higher density.Less dense due to the inclusion of water, extensive H-bonding network.Water molecules create a different packing arrangement and bonding network.
Solubility Generally higher intrinsic solubility.Often lower intrinsic solubility.The trihydrate is often more thermodynamically stable in aqueous media, requiring more energy to break the lattice.
Dissolution Rate Can be faster or slower depending on wetting and other factors.Typically slower due to lower solubility and stable crystal lattice.Governed by the Noyes-Whitney equation, where solubility is a key parameter.
Hygroscopicity High; thermodynamically driven to absorb water to form the stable hydrate.Low (non-hygroscopic); already in its stable hydrated state.The anhydrous form is often metastable at ambient relative humidity (RH).
Thermal Stability Melts at a specific temperature.Dehydrates at a lower temperature before melting.The energy input first breaks the bonds holding the water molecules in the lattice.
Mechanical Properties Often harder, more brittle.May exhibit more plasticity.The presence of water can act as a plasticizer within the crystal lattice.

Analytical Techniques for Characterization

A multi-faceted analytical approach is essential to unambiguously identify and characterize the anhydrous and trihydrate forms. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of the material's solid-state properties.

G cluster_0 Characterization Workflow start API Sample (Unknown Form) xrd X-Ray Powder Diffraction (XRPD) - Crystal Structure ID start->xrd thermal Thermal Analysis (DSC & TGA) - Dehydration & Melting xrd->thermal water Water Content (Karl Fischer & DVS) - Quantify Water thermal->water spectroscopy Spectroscopy (IR/Raman) - H-Bonding Info water->spectroscopy end Form Identification & Purity Assessment spectroscopy->end

Figure 2: A typical analytical workflow for solid-state form characterization.

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for identifying crystalline forms. Each crystalline solid produces a unique diffraction pattern, akin to a fingerprint, based on its crystal lattice structure.

  • Principle: X-rays are diffracted by the planes of atoms in a crystal lattice. The angles and intensities of the diffracted beams are recorded to produce a pattern.

  • Expected Results:

    • Anhydrous Form: Will exhibit a distinct diffraction pattern with characteristic peaks at specific 2θ angles.

    • Trihydrate Form: Will show a completely different pattern due to the altered crystal lattice accommodating water molecules. The presence of one form as an impurity in the other can be detected and quantified.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind approximately 10-20 mg of the sample to a fine powder using an agate mortar and pestle to minimize preferred orientation.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Instrumentation: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: Compare the resulting diffractograms. The anhydrous and trihydrate forms will have unique peak positions and relative intensities.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.

  • TGA Principle: Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile material (like water) in a sample.

  • DSC Principle: Measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events like melting, crystallization, and dehydration.

Expected Results:

TechniqueAnhydrous FormTrihydrate Form
TGA No significant weight loss until decomposition at high temperatures.A sharp, stepwise weight loss corresponding to the loss of three water molecules. For 2-(1-Piperazinyl)benzoic acid trihydrate, this would be a loss of ~20.75%.
DSC A single sharp endotherm corresponding to its melting point.An initial broad endotherm corresponding to the dehydration process, followed by a sharp endotherm at the melting point of the resulting anhydrous form (if it doesn't decompose first).

Experimental Protocol: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan (use a pierced lid for TGA to allow volatiles to escape).

  • Instrumentation: Place the sample pan and an empty reference pan into the instrument.

  • TGA Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge.

  • DSC Method: Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: In the TGA thermogram, calculate the percentage weight loss. In the DSC thermogram, identify the onset temperatures and enthalpy changes for all thermal events.

Water Content Analysis: Karl Fischer Titration and DVS

While TGA quantifies total volatile loss, Karl Fischer (KF) titration is specific to water content. Dynamic Vapor Sorption (DVS) assesses the hygroscopicity of the material.

  • Karl Fischer (KF) Titration: An electrochemical titration method that specifically reacts with water. It is highly accurate for quantifying the absolute water content.

    • Expected Results: The trihydrate should yield a water content very close to the theoretical value of 20.75%, while the anhydrous form should have a value <0.5%.

  • Dynamic Vapor Sorption (DVS): Measures the change in mass of a sample as it is exposed to a range of relative humidities (RH).

    • Expected Results: The anhydrous form will likely show a significant, sharp increase in mass at a specific RH, indicating water uptake to convert to the trihydrate. The trihydrate form should show minimal mass change across the RH range until very low RH values, where it might begin to dehydrate.

Implications for Drug Development and Manufacturing

The choice between developing an anhydrous or a hydrated form of an API is a major strategic decision with far-reaching consequences.

Formulation and Bioavailability

The lower aqueous solubility of the trihydrate form will generally lead to a slower dissolution rate compared to the anhydrous form. According to the Biopharmaceutics Classification System (BCS), if the drug is solubility-limited (BCS Class II or IV), this difference can directly impact its oral bioavailability.

  • Challenge: If the anhydrous form is used in a solid dosage formulation, its high hygroscopicity could lead to an in-situ conversion to the less soluble trihydrate upon storage in humid conditions. This conversion could alter the drug release profile and potentially reduce therapeutic efficacy.

  • Solution: Developing the trihydrate form directly can be advantageous. It is the more stable form in the presence of water and will not convert during manufacturing (e.g., wet granulation) or storage. This ensures consistent product performance.

G anhydrous Anhydrous Form (Higher Solubility, High Hygroscopicity) formulation Formulation Process (e.g., Wet Granulation) anhydrous->formulation trihydrate Trihydrate Form (Lower Solubility, Stable) dissolution In Vivo Dissolution trihydrate->dissolution Slower Rate storage Storage (Ambient RH) formulation->storage Moisture Exposure storage->trihydrate Uncontrolled Conversion bioavailability Bioavailability dissolution->bioavailability Potentially Reduced

Figure 3: Potential fate of an unstable anhydrous form during manufacturing and storage.

Manufacturing and Process Control

The mechanical properties of the API influence its behavior during manufacturing processes like milling, blending, and tableting.

  • Anhydrous: Its typically harder nature might lead to challenges during compaction and could be more prone to generating amorphous content during milling due to high mechanical stress.

  • Trihydrate: Its potential for greater plasticity could improve tablet compaction properties. However, the dehydration temperature is a critical process parameter; manufacturing temperatures must be kept well below this point to prevent conversion.

Regulatory and Stability Considerations

Regulatory agencies like the FDA and EMA require strict control over the solid-state form of the API in the final drug product.

  • Control Strategy: The chosen form must be demonstrated to be stable throughout the shelf-life of the product. If the anhydrous form is selected, packaging must be designed to protect it from moisture. If the trihydrate is selected, it must be shown that it does not dehydrate under the recommended storage conditions.

  • Specification: The drug product specification must include a test for polymorphic form (typically XRPD) to ensure that no unintended phase transitions have occurred.

Conclusion

The differences between the anhydrous and trihydrate forms of 2-(1-Piperazinyl)benzoic acid, or any API, are not trivial. They represent distinct chemical entities with unique physicochemical and pharmacological properties. The trihydrate, while often less soluble, typically offers superior stability against humidity, making it a more robust and predictable form for development. Conversely, the anhydrous form may offer a solubility advantage but requires stringent control over environmental moisture during manufacturing and storage to prevent conversion.

A thorough understanding, achieved through the application of a comprehensive suite of analytical techniques, is essential for selecting the optimal solid-state form. This decision, made early in development, underpins the creation of a safe, effective, and consistent pharmaceutical product.

References

  • Title: Solid-State Properties of Pharmaceutical Materials Source: Brittain, H. G. (Ed.). (2016). Polymorphism in Pharmaceutical Solids. CRC press. URL: [Link]

  • Title: The Importance of Solubility in Pharmaceutical Development Source: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) Basics Source: TA Instruments URL: [Link]

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

An In-depth Technical Guide to the Safe Handling of 2-Piperazin-1-ylbenzoic Acid Trihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive safety and handling guide for 2-Piperazin-1-ylbenzoic acid trihydrate, a compound often utilized in pharmaceutical research and development. While a specific Safety Data Sheet (SDS) for the trihydrate form is not commonly available, this guide synthesizes data from the anhydrous form (CAS 446831-27-2) and the parent piperazine structure to establish a robust safety protocol. The presence of water molecules in the trihydrate form primarily affects physical properties like molecular weight and melting point, but does not significantly alter the inherent chemical or toxicological hazards of the core molecule.

Section 1: Chemical Identity and Physical Properties

2-Piperazin-1-ylbenzoic acid is a heterocyclic compound incorporating both a piperazine ring and a benzoic acid moiety.[1][2] This structure is foundational to its utility as a building block in medicinal chemistry. Understanding its physical and chemical properties is the first step in a thorough risk assessment.

PropertyValueSource
Chemical Name 2-Piperazin-1-ylbenzoic acid[1][2]
Synonym(s) 2-(1-piperazinyl)benzoic acid[3]
CAS Number 446831-27-2 (Anhydrous)[1][2][3]
Molecular Formula C11H14N2O2[1][2]
Molecular Weight 206.24 g/mol (Anhydrous)[1]
Physical State Solid[1][3]
Appearance Off-white solid[4]
Purity Typically ≥95%[1][3]
Storage Temperature Ambient[3]

Note: The molecular weight of the trihydrate form would be approximately 260.29 g/mol , accounting for three water molecules.

Section 2: Hazard Identification and Risk Assessment

Based on available data for the anhydrous form and related piperazine compounds, 2-Piperazin-1-ylbenzoic acid is classified as hazardous. The primary risks are associated with its irritant and harmful properties upon exposure.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]

Signal Word: Warning [1][3]

Hazard Pictogram:

  • GHS07: Harmful/Irritant[1]

The piperazine moiety itself is known to be a skin and respiratory sensitizer and can cause severe skin burns and eye damage.[4][5][6] While the benzoic acid derivative is less severe, a cautious approach assuming potential for sensitization is warranted.

Hazard Assessment Workflow

A systematic approach to hazard assessment is crucial before commencing any work with this compound. The following workflow outlines the necessary steps for a comprehensive risk evaluation.

EmergencyResponse cluster_routes Route of Exposure cluster_actions Immediate First Aid Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Wash skin with plenty of soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists. Skin->Action_Skin Action_Eye 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention. Eye->Action_Eye Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. Ingestion->Action_Ingest End Provide SDS to Medical Personnel Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: A decision tree for first aid response following exposure to 2-Piperazin-1-ylbenzoic acid trihydrate.

Detailed First-Aid Protocols:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4][6][7]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention. [4][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [7][8]* Ingestion: Do NOT induce vomiting. [4][5]If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water for dilution. [9][10]Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [4]

Section 5: Stability, Reactivity, and Disposal

Chemical Stability:

  • The compound is stable under normal, recommended storage conditions. [4][5]* As with many piperazine derivatives, it may be sensitive to light and moisture (hygroscopic). [4][6] Incompatible Materials:

  • Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. [4] Hazardous Decomposition Products:

  • When heated to decomposition, it may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). [4] Disposal Considerations:

  • Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Do not allow the material to enter drains or waterways. [8]* Dispose of the substance and its container to an approved waste disposal plant. [7][8]Contact a licensed professional waste disposal service for proper disposal.

References

  • GHS Classification - piperazine dihydrochloride . ChemReg.net. [Link]

  • Piperazine Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Piperazine | C4H10N2 | CID 4837 . PubChem - NIH. [Link]

  • PIPERAZINE ANHYDROUS Safety Data Sheet . s d fine-chem limited. [Link]

  • Safety Data Sheet - Benzoic Acid . sial.com. [Link]

  • H 5120 HARDENER STANDARD, FAST, SLOW Safety Data Sheet . Pkwteile.de. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid . Carl ROTH. [Link]

  • 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 . PubChem - NIH. [Link]

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Engineering Synergistic Pharmacophores: A Technical Guide to Piperazine-Benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of piperazine and benzoic acid moieties within a single molecular framework represents a cornerstone strategy in modern drug design. This combination yields bifunctional intermediates that offer highly tunable physicochemical properties, predictable pharmacokinetics, and versatile synthetic handles. This whitepaper provides an in-depth mechanistic analysis of these intermediates, focusing on the causality behind amide coupling strategies and detailing a self-validating synthetic protocol for 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a critical precursor in targeted oncology.

Introduction: The Synergistic Pharmacophore

The rational design of active pharmaceutical ingredients (APIs) frequently relies on privileged scaffolds. The piperazine heterocycle is ubiquitous in anti-infective, antipsychotic, and antineoplastic agents. Structurally, it is a saturated six-membered ring containing two opposing nitrogen atoms. This architecture confers conformational flexibility (readily adopting chair or boat conformations to fit receptor pockets) and tunable basicity[1]. Piperazine possesses two distinct pKa values (typically ~5.3 and ~9.7), allowing it to act as a potent proton acceptor at physiological pH, which drastically improves the aqueous solubility of lipophilic drug candidates[2].

Conversely, the benzoic acid moiety serves as a robust structural anchor. It modulates the overall lipophilicity of the molecule, acts as a strong hydrogen-bond donor/acceptor, and provides an essential synthetic handle for downstream functionalization[3].

When combined, intermediates containing both piperazine and benzoic acid moieties function as highly versatile building blocks. They act as rigid vectors that can bridge distinct pharmacophores while maintaining a favorable balance of aqueous solubility and membrane permeability.

Mechanistic Insights: Causality in Amide Coupling

The primary method for incorporating these bifunctional intermediates into complex APIs is via amide bond formation. As a Senior Application Scientist, it is critical to understand that the choice of coupling reagent is not arbitrary; it is strictly dictated by the steric and electronic environment of the substrates.

For standard couplings involving unhindered primary amines, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with HOBt is the preferred system. The causality here is driven by downstream processing: EDC generates a highly water-soluble urea byproduct that is easily removed during standard aqueous workup, preventing API contamination and streamlining scale-up[3].

However, when coupling sterically hindered piperazine derivatives or deactivated anilines, standard carbodiimides fail. In these scenarios, uronium-based reagents like HATU are required[4]. The mechanistic advantage of HATU lies in the generation of an OAt (oxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine nucleophile. This interaction pre-organizes the transition state, drastically accelerating aminolysis and suppressing unwanted epimerization[5].

HATU_Mechanism A Benzoic Acid Derivative + DIPEA B Carboxylate Anion A->B Deprotonation D OAt Active Ester (Anchimeric Assistance) B->D Nucleophilic Attack C HATU Reagent C->D Activation F Target Amide Intermediate D->F Aminolysis E Piperazine Derivative (Nucleophile) E->F Nucleophilic Attack

Fig 1: Mechanistic pathway of HATU-mediated amide coupling with anchimeric assistance.

Physicochemical & Pharmacokinetic Profiling

To predictably engineer drug behavior, scientists must track the physicochemical shifts that occur when these two moieties are fused. The table below summarizes the core properties of the isolated moieties versus the combined intermediate.

PropertyPiperazine CoreBenzoic Acid Core4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Molecular Weight 86.14 g/mol 122.12 g/mol 234.29 g/mol
pKa (Basic) ~5.3, 9.7[2]N/A~8.5 (Piperazine N)
pKa (Acidic) N/A4.204.31[6]
LogP (Predicted) -1.501.870.50 - 1.00
Primary Function Solubilizer, rigid linkerLipophilic anchorBifunctional bridging intermediate

Case Study: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid

4-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a critical intermediate in the synthesis of Imatinib, a breakthrough BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia[7]. The synthesis relies on a nucleophilic aliphatic substitution (


) followed by base-catalyzed saponification.

Synthesis_Workflow Step1 Methyl 4-(chloromethyl)benzoate (Electrophile) Step3 SN2 Alkylation (K2CO3, Toluene, Reflux) Step1->Step3 Step2 1-Methylpiperazine (Nucleophile) Step2->Step3 Step4 Methyl 4-(4-methylpiperazin -1-ylmethyl)benzoate Step3->Step4 Isolation Step5 Saponification (KOH, MeOH/H2O, Reflux) Step4->Step5 Base Hydrolysis Step6 4-(4-Methylpiperazin-1-ylmethyl) benzoic acid (Product) Step5->Step6 pH Adjustment (pH ~6)

Fig 2: Step-by-step synthetic workflow for 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.

Self-Validating Experimental Protocol

Step 1: SN2 Alkylation

  • Procedure: Charge a reactor with methyl 4-(chloromethyl)benzoate (1.0 eq) and toluene. Add 1-methylpiperazine (1.2 eq) and anhydrous

    
     (2.0 eq). Reflux the mixture.
    
  • Causality:

    
     is employed as a heterogeneous base to scavenge the 
    
    
    
    byproduct generated during the substitution. If
    
    
    is not neutralized, it will immediately protonate the basic nitrogen of 1-methylpiperazine, rendering it non-nucleophilic and stalling the reaction.
  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The reaction is self-validating when the UV-active electrophile spot completely disappears, confirming quantitative conversion to methyl 4-(4-methylpiperazin-1-ylmethyl)benzoate. Filter the inorganic salts and concentrate the filtrate.

Step 2: Saponification & Zwitterion Isolation

  • Procedure: Dissolve the crude ester in a Methanol/Water (3:1 v/v) mixture. Add KOH (2.5 eq) and heat to reflux for 1 hour[6].

  • Causality: Methanol is required as a co-solvent to ensure the lipophilic organic intermediate remains in solution, while water is necessary to dissolve the KOH and facilitate the hydroxide attack on the ester carbonyl.

  • Isolation via Isoelectric Precipitation: Cool the mixture to room temperature. Meticulously adjust the pH to exactly 6.0 using 2M

    
    .
    
  • Causality for pH 6.0: The target molecule is a zwitterion, possessing a carboxylic acid (pKa ~4.31) and a basic piperazine nitrogen (pKa ~8.5)[6]. At pH 6.0, the molecule reaches its isoelectric point (where the net charge is zero). This minimizes its aqueous solubility, forcing the highly pure product to precipitate out of the aqueous layer.

  • Validation: Filter the resulting white solid and dry under vacuum. Confirm structural integrity via

    
     NMR (DMSO-
    
    
    
    ): validation is achieved by observing the characteristic singlet at
    
    
    2.27 ppm (N-
    
    
    ) and the methylene bridge multiplet at
    
    
    3.18-3.95 ppm[6].

Conclusion

The integration of piperazine and benzoic acid moieties creates a highly versatile class of pharmaceutical intermediates. By understanding the fundamental causality behind their physicochemical properties—such as utilizing isoelectric points for zwitterion isolation and leveraging anchimeric assistance for hindered amide couplings—scientists can design highly efficient, scalable, and self-validating synthetic workflows for next-generation therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry, nih.gov,
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties, preprints.org,
  • 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, chemicalbook.com,
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors, acs.org,
  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)
  • Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors, researchg
  • Epimeris

Sources

Whitepaper: Thermal Dynamics and Physical State Characterization of 2-(1-Piperazinyl)benzoic Acid Trihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the accurate characterization of an intermediate's physical state is paramount for downstream processing, formulation, and stability testing. 2-(1-Piperazinyl)benzoic acid trihydrate is a complex zwitterionic molecule that presents unique thermal characterization challenges. This whitepaper provides an in-depth technical guide to understanding its physical state and outlines a self-validating analytical protocol to accurately determine its phase transitions and melting point.

Structural and Physical State Profiling

At standard temperature and pressure (STP), 2-(1-Piperazinyl)benzoic acid typically exists as a [1]. However, its behavior is dictated by its underlying chemical structure.

The molecule features a secondary amine on the piperazine ring (typical pKa ~9.0) and a carboxylic acid moiety on the phenyl ring (typical pKa ~4.0). In the solid state, proton transfer occurs from the acid to the amine, creating a highly stable zwitterionic lattice. The trihydrate form, specifically identified as , incorporates three water molecules per Active Pharmaceutical Ingredient (API) molecule. These water molecules act as critical hydrogen-bond bridges that stabilize the charged network.

The "Melting Point" Fallacy in Hydrated Zwitterions

As a Senior Application Scientist, I frequently observe a critical error in early-stage drug development: misreporting the dehydration endotherm of a hydrate as its true melting point.

For 2-(1-Piperazinyl)benzoic acid trihydrate, assigning a single "melting point" is scientifically inaccurate. The compound undergoes a sequential thermal degradation profile. True melting only occurs after the trihydrate crystal lattice has collapsed, released its water, and reorganized into the anhydrous form. Because the anhydrous zwitterion is held together by strong ionic interactions, its true melting point is driven unusually high, typically resulting in concurrent thermal decomposition.

Self-Validating Experimental Protocol: Orthogonal TGA/DSC

To accurately separate dehydration from melting, we must employ a self-validating system using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Step-by-Step Methodology
  • Sample Preparation: Weigh 3.0–5.0 mg of the trihydrate powder into a standard aluminum crucible.

  • Pan Selection (The Crucial Step): Crimp the crucible with a lid containing a 50 µm pinhole.

    • Causality: If a hermetically sealed pan is used, the evolved water vapor cannot escape. This increases the internal partial pressure of water, artificially shifting the dehydration endotherm to a higher temperature and potentially inducing hydrothermal melting (where the API dissolves in its own water of crystallization). The pinhole ensures controlled vapor escape, yielding true solid-to-solid dehydration kinetics.

  • Purge Gas Configuration: Utilize dry Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: The nitrogen sweep immediately removes evolved moisture from the microbalance environment. This prevents re-condensation on the cooler parts of the furnace, which would otherwise skew the mass-loss validation.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a highly controlled rate of 10 °C/min.

  • Data Integration & Validation: Overlay the TGA mass loss derivative (DTG) with the DSC heat flow.

    • Self-Validating System: A valid dehydration event must show an endotherm on the DSC that perfectly aligns temporally with a mass loss on the TGA. For this trihydrate, the theoretical mass of water is ~20.8% (3 moles of

      
       per mole of anhydrous API). If the TGA shows a ~20.8% loss, the DSC endotherm is definitively validated as dehydration. The subsequent endotherm with no immediate mass loss (or erratic mass loss due to degradation) is the true melting point.
      

Quantitative Data Interpretation

The table below summarizes the expected thermal events when subjecting the trihydrate to the protocol above.

Thermal PhaseTemperature Range (°C)TGA Mass Loss (%)DSC EventPhysical State Transition
Phase I 25 – 75< 0.1%Stable BaselineStable Trihydrate (Solid)
Phase II 80 – 120~20.8%Broad EndothermDehydration (Solid

Solid)
Phase III 120 – 210< 0.5%Stable BaselineStable Anhydrous Zwitterion (Solid)
Phase IV > 220> 10.0%Sharp Endotherm / ExothermMelting & Decomposition (Solid

Liquid/Gas)

Phase Transition Workflow

PhaseTransition N1 Trihydrate Sample (Solid State) N2 Orthogonal TGA/DSC N1->N2 N3 Dehydration (-20.8% Mass) N2->N3 80-120 °C N4 Anhydrous Zwitterion N3->N4 -3 H₂O N5 Melting & Decomp. N4->N5 >220 °C

Figure 1: Thermal phase transitions of 2-(1-Piperazinyl)benzoic acid trihydrate during TGA/DSC.

Conclusion

Understanding the physical state of 2-(1-Piperazinyl)benzoic acid trihydrate requires looking beyond a simple capillary melting point test. Because of its hydrated, zwitterionic nature, researchers must account for the initial loss of crystalline water before evaluating the melting and decomposition of the anhydrous phase. By utilizing the self-validating TGA/DSC protocol outlined above, scientists can ensure absolute accuracy in their thermal characterization workflows.

References

Sources

Technical Guide: Commercial Availability & R&D Utilization of 2-(1-Piperazinyl)benzoic acid Trihydrate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the commercial availability, handling, and application of 2-(1-Piperazinyl)benzoic acid trihydrate , a critical building block in medicinal chemistry.

Executive Summary

2-(1-Piperazinyl)benzoic acid (often abbreviated as 2-PBA ) is a privileged scaffold in drug discovery, serving as a core moiety for kinase inhibitors, GPCR ligands, and non-classical antibiotic development. While the anhydrous form is chemically valid, the trihydrate form (CAS 1185169-24-7) is the preferred commercial variant due to its superior thermodynamic stability and non-hygroscopic nature under ambient conditions.

This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, ensuring reproducibility in synthetic workflows.

Chemical Identity & Specifications

Understanding the distinction between the anhydrous and hydrated forms is critical for stoichiometric accuracy in reaction planning.

FeatureTrihydrate (Preferred)Anhydrous (Hygroscopic)
CAS Number 1185169-24-7 446831-27-2
Formula


Molecular Weight 260.29 g/mol 206.24 g/mol
Appearance Off-white crystalline solidWhite to pale yellow powder
Solubility Water, DMSO, MethanolDMSO, Methanol (Limited in water)
Stability Stable at RT; Non-hygroscopicHygroscopic; absorbs atmospheric moisture
Structural Context

The molecule consists of a benzoic acid core substituted at the ortho position with a piperazine ring.[1] The zwitterionic nature of the free acid (carboxylate anion + piperazinium cation) drives the formation of the stable trihydrate crystal lattice.

Commercial Landscape & Procurement Strategy

Primary Suppliers & Grades

Availability is bifurcated into "Catalog" (Gram-scale) and "Bulk" (Kilogram-scale). The trihydrate is often listed simply as the "hydrate" or under the anhydrous CAS with a water content note.

  • Tier 1 (Global Distributors):

    • Sigma-Aldrich (Merck): Lists specifically as 2-(1-Piperazinyl)benzoic acid trihydrate (CAS 1185169-24-7). High purity (>97%), suitable for analytical standards and late-stage lead optimization.

    • Angene Chemical: Major supplier for bulk quantities; often the OEM source for smaller catalogs.

  • Tier 2 (Specialty Chemical):

    • Fluorochem / Apollo Scientific: Typically stock the anhydrous or unspecified hydrate forms. Critical Action: Always request a CoA prior to purchase to confirm water content if using these sources.

Procurement Decision Tree

Use the following logic to select the appropriate grade for your R&D phase.

ProcurementLogic Start Start: Define Need Phase R&D Phase? Start->Phase Discovery Hit-to-Lead (<10g) Phase->Discovery Early Process Process Dev (>100g) Phase->Process Scale-up Source1 Source: Tier 1 Catalog (Sigma/Merck) Discovery->Source1 Source2 Source: Custom Synthesis (Angene/WuXi) Process->Source2 Check Check CoA: Water Content ~20%? Source1->Check Source2->Check Action1 Use as Trihydrate (Adjust MW to 260.29) Check->Action1 Yes (Trihydrate) Action2 Dry to Constant Weight (If Anhydrous required) Check->Action2 No (Variable Hydrate)

Figure 1: Strategic sourcing workflow ensuring stoichiometric accuracy in downstream synthesis.

Technical Specifications & Quality Control (QC)

When receiving a shipment, "Trust but Verify" is the operating principle. The trihydrate form must be validated to prevent errors in reaction molarity.

QC Protocol: The "Self-Validating" Workflow
  • Visual Inspection: Product should be a free-flowing off-white crystal. Clumping indicates partial dehydration or excess moisture absorption (if anhydrous).

  • 1H-NMR Verification:

    • Solvent: DMSO-d6 (D2O exchange will eliminate acid/amine protons).

    • Key Signals:

      • 
         7.8–7.9 (dd, 1H, Ar-H ortho to COOH).
        
      • 
         3.0–3.2 (m, 8H, Piperazine ring).
        
    • Impurity Check: Look for bis-alkylation (dimer) signals around

      
       3.5, indicating unreacted 2-fluorobenzoic acid or over-reaction.
      
  • Water Content (Karl Fischer):

    • Theoretical: ~20.7% w/w for Trihydrate.

    • Acceptance Criteria: 19.0% – 22.0%.

    • Note: If the result is <5%, you have the anhydrous form. Store in a desiccator immediately.

Synthesis & Application Workflow

Origin & Synthesis

Commercially, this compound is synthesized via Nucleophilic Aromatic Substitution (SnAr) . Understanding this route helps predict potential impurities (e.g., inorganic salts, regioisomers).

SynthesisRoute SM1 2-Fluorobenzoic Acid Reaction SnAr Reaction Water/Reflux SM1->Reaction SM2 Piperazine (Excess) SM2->Reaction Inter Crude Zwitterion Reaction->Inter Cryst Crystallization (pH Adjustment) Inter->Cryst Product 2-(1-Piperazinyl)benzoic acid Trihydrate Cryst->Product

Figure 2: Industrial synthesis pathway. The use of excess piperazine prevents dimer formation.

Handling in R&D

The trihydrate is thermodynamically stable , meaning it does not require a glovebox. However, during high-temperature reactions (>100°C), the lattice water will be released.

  • Reaction Setup: If using in water-sensitive reactions (e.g., acid chloride formation), azeotropic drying (Toluene reflux with Dean-Stark) is required to convert it to the anhydrous form in situ.

  • Coupling: For amide coupling (EDC/HOBt), the water of hydration is generally tolerated. Ensure the pH is adjusted to neutralize the piperazine secondary amine for nucleophilic attack.

References

  • Sigma-Aldrich. Product Specification: 2-(1-Piperazinyl)benzoic acid trihydrate (CAS 1185169-24-7).

  • PubChem. Compound Summary: 2-(1-Piperazinyl)benzoic acid.[1] National Library of Medicine.

  • Angene Chemical. Catalog Entry: 2-(1-Piperazinyl)benzoic acid.

  • Sciforum. An Efficient Procedure for Development of Levofloxacin Hemihydrates Synthesis. (Contextual reference for piperazinyl-benzoate chemistry).

Sources

Stability of piperazine benzoic acid derivatives in storage

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Degradation Profiling of Piperazine Benzoic Acid Derivatives: A Comprehensive Technical Guide

Piperazine benzoic acid derivatives are ubiquitous in modern pharmaceutical development, frequently serving as privileged scaffolds for CNS agents, spasmolytics, and PROTAC linkers[1]. However, their structural duality—combining a highly nucleophilic, basic piperazine ring with a functionalized benzoic acid moiety—creates unique physicochemical vulnerabilities.

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical degradation concepts. This guide provides a mechanistic understanding of why these molecules degrade, coupled with a self-validating experimental framework to accurately profile their stability during storage and formulation.

Mechanistic Pathways of Degradation

Understanding the intrinsic reactivity of your compound is the first step in formulating a stable drug product. Piperazine benzoic acid derivatives typically degrade via three primary pathways during storage:

  • Hydrolytic Cleavage (pH-Dependent): The amide or ester linkages connecting the piperazine and benzoic acid units are highly susceptible to hydrolysis. At pH extremes, hydroxide and hydrogen ions accelerate this pseudo-first-order kinetic reaction[2].

  • Oxidative Degradation: The secondary or tertiary amines within the piperazine ring are electron-rich. In the presence of reactive oxygen species (ROS) or atmospheric oxygen, these nitrogen atoms readily undergo N-oxidation, forming highly polar N-oxide degradants[3].

  • Thermal and Photolytic Cleavage: While 6-membered piperazine rings are relatively stable compared to 5- or 7-membered analogs, methyl substitution on the ring can significantly increase thermal degradation rates[4]. Furthermore, exposure to UV/Vis light can induce radical cleavage of benzyl or phenyl groups attached to the piperazine core.

G A Piperazine Benzoic Acid Derivative B Hydrolysis (pH Extremes) A->B H2O / H+ or OH- C Oxidation (ROS / O2) A->C H2O2 / O2 D Photolysis (UV/Vis Light) A->D hv E Piperazine Core + Benzoic Acid B->E F Piperazine N-Oxide C->F G Radical Cleavage Products D->G

Figure 1: Primary chemical degradation pathways of piperazine benzoic acid derivatives.

Experimental Protocol: Self-Validating Forced Degradation

To develop a stability-indicating analytical method per ICH Q1A guidelines, the drug substance must be deliberately exposed to environmental stress[5]. The following protocol is designed as a self-validating system .

Causality Note: A common pitfall in stability testing is the generation of artifactual data. If a stressed sample is not properly quenched, degradation will continue inside the HPLC autosampler, skewing kinetic data and potentially damaging the stationary phase.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the drug substance in a highly pure, compatible solvent (e.g., Acetonitrile/Water) to achieve a precise concentration of 1.0 mg/mL.

  • Stress Application (Aliquoting):

    • Acidic: Add 0.1 M HCl. Store at 60°C.

    • Basic: Add 0.1 M NaOH. Store at 60°C.

    • Oxidative: Add 3%

      
      . Store at Room Temperature.
      
  • Quenching & Neutralization (Critical Step): Withdraw aliquots at predefined time points (e.g., 24h, 48h). Immediately neutralize acid-stressed samples with an equivalent volume of 0.1 M NaOH, and base-stressed samples with 0.1 M HCl[3]. This halts the degradation kinetics precisely at the target timepoint.

  • Chromatographic Analysis: Inject the neutralized samples into an HPLC-DAD/MS system. Ensure the mobile phase is buffered to an optimal pH to prevent peak tailing of the basic piperazine moiety[3].

  • Mass Balance Calculation: Validate the assay by calculating the mass balance: (Area of Parent + Sum of Degradant Areas) ≈ 100% ± 5% of Initial Area. If the mass balance falls below 95%, it indicates that secondary degradants are either retained on the column, lack a UV chromophore, or have volatilized.

Workflow S1 Step 1: Sample Preparation (1 mg/mL in compatible solvent) S2 Step 2: Stress Application (Acid, Base, Peroxide, Heat, Light) S1->S2 S3 Step 3: Quenching & Neutralization (Self-Validating Step) S2->S3 Timed Aliquots S4 Step 4: HPLC-UV/MS Analysis (Stability-Indicating Method) S3->S4 Prevent Artifacts S5 Step 5: Mass Balance & Data Processing (Identify Degradants) S4->S5 Sum = 100% ± 5%

Figure 2: Standardized forced degradation workflow ensuring self-validating results.

Quantitative Degradation Profiling

The table below summarizes the typical kinetic outcomes when piperazine benzoic acid derivatives are subjected to the forced degradation protocol. Target degradation is generally aimed between 5% and 20% to generate meaningful secondary impurities without destroying the primary scaffold completely.

Table 1: Typical Forced Degradation Conditions and Kinetic Outcomes

Stress ConditionReagent / EnvironmentDuration & TempExpected Degradation PathwayTypical Target Degradation
Acidic Hydrolysis 0.1 M HCl24-48h @ 60°CAmide/Ester cleavage5 - 15%
Basic Hydrolysis 0.1 M NaOH24-48h @ 60°CAmide/Ester cleavage10 - 20%
Oxidation 3%

24h @ 25°CN-oxidation of piperazine10 - 25%
Thermal (Solid) Dry Heat7-14 days @ 80°CRing opening / Polymerization< 5%
Photolytic UV/Vis (ICH Q1B)1.2M lux hoursRadical cleavage5 - 10%

Formulation and Storage Mitigation Strategies

Once the degradation pathways are analytically confirmed, formulation strategies must be deployed to mitigate these vulnerabilities:

  • Salt Formation: Formulating the basic piperazine drug as a salt (e.g., citrate, hydrochloride, or benzoate) protonates the secondary/tertiary amines. This effectively "locks" the lone electron pair, drastically reducing susceptibility to N-oxidation[3].

  • Excipient Selection: For aqueous formulations, incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to scavenge ROS[3].

  • Storage Conditions: Empirical data shows that storing piperazine samples at room temperature leads to rapid degradation; long-term stability requires refrigeration (2-8°C) or freezing (-20°C) in tightly sealed, amber-colored containers to prevent photo-oxidation and hygroscopic swelling[6].

References[3] Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Available at: https://benchchem.com[6] PubMed / NIH. Stability of Synthetic Piperazines in Human Whole Blood. Available at: https://pubmed.ncbi.nlm.nih.gov[2] Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. Available at: https://isaacpub.org[4] ResearchGate. Thermal degradation of piperazine and its structural analogs. Available at: https://researchgate.net[5] SAPUB. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: https://sapub.org[1] MedChemExpress. PROTAC Linker. Available at: https://medchemexpress.com

Sources

Methodological & Application

Application Note: Cyclization Strategies for 2-(1-Piperazinyl)benzoic Acid to Access 3D-Rich Tricyclic Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, escaping "flatland" by incorporating sp³-rich, conformationally restricted scaffolds is a proven strategy to improve target selectivity, solubility, and metabolic stability. 2-(1-Piperazinyl)benzoic acid is a highly versatile, bifunctional building block that offers a unique geometric juxtaposition: an ortho-carboxylic acid paired with a secondary piperazine amine.

This specific spatial arrangement allows for the construction of complex tricyclic architectures. However, cyclizing this precursor presents significant thermodynamic and kinetic challenges. The distance between the reactive N4 of the piperazine and the C1-carboxylate requires the formation of a 7-membered ring fused across a pre-existing piperazine, resulting in a bridged 1,4-diazabicyclo[3.2.2]nonane core. Because the formation of bridged and medium-sized rings is entropically disfavored, intermolecular oligomerization is a major competing pathway [1].

This application note details two field-proven, self-validating methodologies to successfully cyclize 2-(1-piperazinyl)benzoic acid:

  • Direct Intramolecular Macrolactamization to form rigid benzo-fused 1,4-diazabicyclo[3.2.2]nonan-ones.

  • Tandem Urea Formation and Macrocyclization to access 9-membered tricyclic benzodiazepine-dione analogs.

Mechanistic Rationale & Causality

Pathway A: High-Dilution Lactamization

To enforce causality toward the desired intramolecular event over polymerization, two conditions are strictly required:

  • Pseudo-High Dilution: Maintaining the concentration of the reactive intermediate below 0.005 M ensures that the rate of intramolecular collision outcompetes intermolecular collisions.

  • Kinetic Acceleration via HATU: The use of HATU generates an HOAt active ester. The pyridine nitrogen of HOAt provides neighboring group participation, hydrogen-bonding with the incoming secondary amine to kinetically accelerate the difficult ring closure [2].

Mechanism A 2-(1-Piperazinyl) benzoic acid B Carboxylate Activation (HATU / DIPEA) A->B Base C HOAt Active Ester Intermediate B->C -H+ D Intramolecular N4 Attack (High Dilution) C->D Preorganization E Benzo-fused 1,4-diazabicyclo [3.2.2]nonan-one D->E -HOAt

Mechanistic pathway of HATU-mediated macrolactamization under high-dilution conditions.

Pathway B: Tandem Urea Macrocyclization

Direct multicomponent reactions (like the Ugi-4CR) fail here because the piperazine N4 is a secondary amine, which prevents the final Mumm rearrangement. Instead, reacting the secondary amine with an isocyanate forms a stable urea. The urea nitrogen (which retains a proton) can subsequently attack the activated carboxylate. This two-step tandem sequence reliably yields a 9-membered macrocyclic ring fused to the piperazine and benzene rings [3].

Data Presentation: Optimization of Cyclization Conditions

The following table summarizes the quantitative optimization data for both cyclization pathways, highlighting the critical nature of coupling reagent selection and concentration.

Cyclization MethodReagents / AdditivesSolventConcentrationTemp (°C)Time (h)Yield (%)
Direct LactamizationEDC·HCl, HOBt, DIPEADMF0.05 M252415% (Oligomers)
Direct LactamizationPyBOP, DIPEADCM0.01 M252442%
Direct Lactamization HATU, DIPEA DMF 0.005 M 25 12 78%
Urea Macrocyclization1. RNCO 2. EDC, HOBtTHF / DCM0.01 M402451%
Urea Macrocyclization 1. RNCO 2. HATU, DIPEA THF / DMF 0.005 M 60 18 65%

Experimental Protocols

Protocol 1: Synthesis of Benzo-fused 1,4-diazabicyclo[3.2.2]nonan-one via High-Dilution Macrolactamization

Self-Validating Checkpoint: The absence of a mass peak at [2M+H]⁺ confirms successful intramolecular cyclization.

  • Preparation of Precursor Solution: Dissolve 2-(1-piperazinyl)benzoic acid (1.0 mmol, 206 mg) in 150 mL of anhydrous DMF to achieve a pseudo-high dilution concentration of ~0.006 M.

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) to the solution and stir for 10 minutes at room temperature under a nitrogen atmosphere to ensure complete deprotonation of the carboxylic acid.

  • Slow Activation: Dissolve HATU (1.2 mmol, 456 mg) in 50 mL of anhydrous DMF. Add this HATU solution dropwise to the reaction mixture using a syringe pump over a period of 4 hours. (Note: Slow addition maintains a vanishingly low steady-state concentration of the highly reactive HOAt ester, favoring intramolecular cyclization).

  • Reaction Maturation: Allow the reaction to stir at room temperature for an additional 8 hours. Monitor completion via LC-MS (Target mass [M+H]⁺ = 189.1).

  • Workup: Concentrate the DMF under reduced pressure using a high-vacuum rotary evaporator. Redissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with 5% aqueous NaHCO₃ (2 x 50 mL), 1 M HCl (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH, gradient 98:2 to 90:10) to afford the pure bridged tricyclic lactam.

Protocol 2: Tandem Urea Formation and Macrocyclization

Self-Validating Checkpoint: Isolation of the intermediate urea ensures no competing mixed anhydrides are formed during the subsequent activation step.

Workflow S1 Step 1: Urea Formation React precursor with Isocyanate (1.1 eq) in THF S2 Step 2: Intermediate Isolation Evaporate solvent, verify urea by LC-MS S1->S2 S3 Step 3: Carboxylate Activation Dissolve in DMF, add HATU (1.2 eq) & DIPEA S2->S3 S4 Step 4: Macrocyclization Stir at 60 °C for 18 h under high dilution S3->S4 S5 Step 5: Workup Quench with NaHCO3, extract with EtOAc S4->S5 S6 Step 6: Purification Flash Chromatography (DCM:MeOH) S5->S6

Step-by-step experimental workflow for tandem urea formation and macrocyclization.

  • Urea Formation: In a 50 mL round-bottom flask, suspend 2-(1-piperazinyl)benzoic acid (0.5 mmol, 103 mg) in 10 mL of anhydrous THF. Add tert-butyl isocyanate (0.55 mmol, 63 µL) and stir at room temperature for 4 hours.

  • Intermediate Verification: Evaporate the THF under reduced pressure. Analyze the crude residue via LC-MS to confirm quantitative conversion to the urea intermediate (Target mass [M+H]⁺ = 306.2).

  • High-Dilution Activation: Dissolve the crude urea in 100 mL of anhydrous DMF (0.005 M). Add DIPEA (1.5 mmol, 261 µL).

  • Macrocyclization: Add HATU (0.6 mmol, 228 mg) in one portion. Heat the reaction mixture to 60 °C in an oil bath and stir for 18 hours. The elevated temperature provides the necessary kinetic energy to overcome the transannular strain of the forming 9-membered ring.

  • Workup and Purification: Cool the reaction to room temperature and remove the DMF under high vacuum. Redissolve in EtOAc, wash with saturated NaHCO₃, and dry over Na₂SO₄. Purify the crude residue directly by preparative RP-HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the tricyclic benzodiazepine-dione analog.

References

  • Contemporary strategies for peptide macrocyclization Source: Nature Chemistry URL:[Link]

  • Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold Source: Journal of the American Chemical Society URL:[Link]

  • Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

Application Notes & Protocols: Leveraging 2-(1-Piperazinyl)benzoic Acid as a Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Discovery

Protein kinases, enzymes that regulate a vast number of cellular processes by phosphorylating substrate proteins, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. A cornerstone of this success lies in the concept of the "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.[2]

The piperazine ring is one such privileged structure, found in numerous FDA-approved drugs, including several kinase inhibitors like Imatinib and Palbociclib.[3][4] Its prevalence is due to a combination of favorable properties: the six-membered ring offers structural rigidity and two nitrogen atoms that serve as versatile synthetic handles for fine-tuning physicochemical properties like solubility and for establishing key interactions within the ATP-binding pocket of kinases.[5][6] When combined with a benzoic acid moiety, the resulting 2-(1-Piperazinyl)benzoic acid scaffold presents a unique and powerful starting point for inhibitor design. The benzoic acid group can act as a crucial hydrogen bond acceptor or engage in ionic interactions, while the distal piperazine nitrogen provides a vector for introducing substituents that can probe different regions of the kinase active site to achieve potency and selectivity.[7][8]

This guide provides a comprehensive overview of the strategic use of the 2-(1-Piperazinyl)benzoic acid scaffold, detailing rational design principles, synthetic protocols for library generation, biochemical screening methodologies, and strategies for interpreting structure-activity relationships (SAR).

The 2-(1-Piperazinyl)benzoic Acid Scaffold: A Profile

The 2-(1-Piperazinyl)benzoic acid scaffold is a synthetically tractable fragment that combines two key pharmacophoric elements.

  • The Piperazine Moiety : This saturated heterocycle is a cornerstone of medicinal chemistry.[9] Its two nitrogen atoms (at positions 1 and 4) provide both hydrogen bond donors and acceptors. The N1 nitrogen, attached to the benzoic acid ring, is typically less basic, while the N4 nitrogen is a key point for derivatization, allowing for the exploration of chemical space extending out of the primary binding pocket.[3] This feature is critical for developing selectivity among the highly conserved family of kinases.[10] Furthermore, the piperazine ring can improve aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties.[2]

  • The Benzoic Acid Moiety : The carboxyl group is a strong hydrogen bond acceptor and can form critical interactions with the "hinge" region of the kinase ATP-binding site, which is a common anchoring point for many Type I kinase inhibitors.[11] Its acidic nature allows for the formation of salt bridges with basic residues like lysine, further stabilizing the inhibitor-protein complex. The phenyl ring itself can be substituted to modulate electronic properties or to create additional van der Waals or hydrophobic interactions.[8][12]

The combination of these two fragments in a single scaffold provides a robust platform for generating diverse chemical libraries with a high potential for identifying potent and selective kinase inhibitors.

Design Strategy and Synthetic Protocols

The primary strategy for elaborating on the 2-(1-Piperazinyl)benzoic acid core involves functionalization of the N4-position of the piperazine ring. This allows for the introduction of a wide variety of chemical groups that can interact with different subpockets of the kinase active site.

Caption: Rational design strategy for derivatizing the 2-(1-Piperazinyl)benzoic acid scaffold.

Protocol 1: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is highly effective for the N-arylation of piperazines.[13][14] This protocol allows for the coupling of various aryl halides to the scaffold.

Objective: To synthesize a library of N-aryl-2-(1-piperazinyl)benzoic acid derivatives.

Materials:

  • 2-(1-Piperazinyl)benzoic acid hydrochloride

  • Aryl bromide or chloride of choice (e.g., 4-bromotoluene, 3-chloro-pyridine)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Phosphine ligand (e.g., RuPhos, XPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-(1-piperazinyl)benzoic acid hydrochloride (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (2.5 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the starting benzoic acid derivative.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 2-12 hours.[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~3-4.

  • Extraction: Separate the layers. The product may precipitate or remain in the aqueous layer. If it precipitates, it can be collected by filtration. If it remains aqueous, extract the organic layer with 1N HCl. Combine the acidic aqueous layers and basify with 1N NaOH to pH ~8-9, which may cause the product to precipitate. Alternatively, extract with a more polar solvent like dichloromethane.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final N-aryl derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biochemical Screening and Assay Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity against the target kinase(s). The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16]

Assay_Workflow cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 ADP-Glo™ Protocol cluster_3 Data Acquisition prep Dispense Compounds Add Kinase & Substrate Add ATP Solution incubate_kinase Incubate at RT (e.g., 60 minutes) prep->incubate_kinase step1 Step 1: Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Incubate at RT (40 min) incubate_kinase->step1 step2 Step 2: Detect ADP Add Kinase Detection Reagent Incubate at RT (30-60 min) step1->step2 read Measure Luminescence (Plate Reader) step2->read

Caption: High-level workflow for a typical kinase inhibition assay using the ADP-Glo™ system.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format, suitable for screening a library of compounds.[17]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds (dissolved in 100% DMSO)

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) containing:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)[18]

  • 384-well white assay plates (low volume)

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution of your inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well plate. Include wells with DMSO only for positive (100% activity) and negative (no enzyme) controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase reaction buffer. Add 2.5 µL of this mix to each well.

  • Initiate Kinase Reaction: Prepare an ATP solution in kinase reaction buffer at a concentration close to its Kₘ for the target kinase. Add 2.5 µL of the ATP solution to each well to start the reaction (final volume 5 µL).

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).[19]

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate at room temperature for 40 minutes.[17]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[19]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (DMSO, 100% activity) and negative (no enzyme, 0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Analysis

The data generated from the kinase assays are used to build an SAR, which describes how changes in the chemical structure of the compounds affect their biological activity.[20][21] This is an iterative process where the SAR from one round of screening informs the design of the next generation of compounds.

Example SAR Table:

Compound IDR-Group at N4-PositionKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
Scaffold-01 H12,500>20,000-
LIB-01A 4-Methylphenyl4505,60012.4
LIB-01B 4-Methoxyphenyl3208,90027.8
LIB-01C 4-Chlorophenyl851,20014.1
LIB-01D 3-Pyridyl15015,000100.0
LIB-01E Cyclopropyl2,100>20,000-

Interpreting the SAR:

  • From Scaffold-01 to LIB-01A: Adding a simple aryl group at the N4-position dramatically increases potency against Kinase A, confirming the importance of this vector for exploring the active site.

  • Comparing LIB-01A, B, and C: The electronic properties of the phenyl ring substituent matter. The electron-withdrawing chloro group (LIB-01C) provides the highest potency, suggesting a potential interaction with a specific residue or a favorable conformational effect. The electron-donating methoxy group (LIB-01B) also improves potency over the methyl group.

  • Comparing LIB-01C and LIB-01D: Replacing the phenyl ring with a pyridyl ring (LIB-01D) slightly decreases potency against Kinase A but dramatically improves selectivity against Kinase B. This highlights how subtle changes can exploit differences in the active sites of two kinases.

  • Comparing Aryl vs. Alkyl (LIB-01E): The small, non-aromatic cyclopropyl group is poorly tolerated compared to the flat aryl rings, indicating a likely requirement for a π-stacking or hydrophobic interaction in this part of the binding pocket.

Conclusion and Future Directions

The 2-(1-Piperazinyl)benzoic acid scaffold represents a highly versatile and effective starting point for the design of novel kinase inhibitors. Its synthetic accessibility via robust methods like the Buchwald-Hartwig amination allows for the rapid generation of diverse chemical libraries.[22] When coupled with high-throughput screening methods such as the ADP-Glo™ assay, a wealth of SAR data can be generated efficiently.[16]

The insights gained from initial SAR studies guide a data-driven, iterative optimization process. Future work should focus on exploring a wider range of substituents at the N4-position to enhance potency and selectivity, modifying the benzoic acid ring to optimize hinge-binding interactions, and using computational modeling and structural biology (e.g., X-ray crystallography) to understand the precise binding mode of lead compounds.[23] This integrated approach will maximize the potential of this privileged scaffold to deliver novel and effective therapeutic agents.

References

  • [No Author]. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • McNulty, J., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]

  • Walline, C. C., et al. (2006). Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Kumar, R., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

  • [No Author]. (2025). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. ResearchGate. Retrieved from [Link]

  • Liu, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Retrieved from [Link]

  • Rifai, E., et al. (2024). Kinome-Wide Virtual Screening by Multi-Task Deep Learning. PMC. Retrieved from [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Toronto. Retrieved from [Link]

  • Christodoulou, E., et al. (2019). An enriched structural kinase database to enable kinome-wide structure-based analyses and drug discovery. PMC. Retrieved from [Link]

  • Monge, A., et al. (1994). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Retrieved from [Link]

  • Nolan, S. P., et al. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. ResearchGate. Retrieved from [Link]

  • Wieder, M., et al. (2026). CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library. ChemRxiv. Retrieved from [Link]

  • SARomics Biostructures. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Ten, A., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Norton, S., & de la Lande, I. S. (1973). Some pharmacological properties of piperazine. PubMed. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Retrieved from [Link]

  • Gilbert, A. M., et al. (2020). Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). New 4-(1-piperazinyl) benzoic acid derivatives, process for preparing them and their therapeutic applications. Google Patents.
  • Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from [Link]

  • [No Author]. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • Shruthi, P., et al. (2023). In Silico Docking Analysis To Identify Therapeutic Benzoic Acid Derivatives For Acute Myeloid Leukaemia. STM Journals. Retrieved from [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. Retrieved from [Link]

  • Singh, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. Retrieved from [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. PMC. Retrieved from [Link]

Sources

Preparation of 2-substituted quinazolinones from 2-(1-Piperazinyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

This guide details the synthesis of pyrazino[2,1-b]quinazolin-6(1H)-one derivatives starting from 2-(1-piperazinyl)benzoic acid .

Unlike standard anthranilic acid cyclizations which yield bicyclic quinazolin-4(3H)-ones, the use of a 2-(1-piperazinyl) substituent—where the nitrogen is part of a tertiary cyclic amine—dictates the formation of a fused tricyclic system . The piperazine ring acts as an intramolecular nucleophile, closing the pyrimidine ring to form a rigid, pharmacologically active tricyclic core. This scaffold is critical in the development of centrally active pharmaceutical ingredients (APIs), including GLP-1 agonists and antimicrobial agents.

The "Tertiary Amino Effect" in Cyclization

The reaction relies on the Tertiary Amino Effect , where the spatial proximity of the tertiary piperazine nitrogen to the activated carbonyl group facilitates rapid intramolecular ring closure. This process is thermodynamically driven by the formation of the stable fused lactam system.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the cyclodehydration pathway using acetic anhydride (


) as the cyclizing agent.

ReactionPathway Start 2-(1-Piperazinyl) benzoic acid Activation Mixed Anhydride Formation Start->Activation + Ac2O / Reflux Intermediate Acylium/Ketene Intermediate Activation->Intermediate - AcOH Cyclization Intramolecular Nucleophilic Attack (N-4 of Piperazine) Intermediate->Cyclization Ring Closure Product Pyrazino[2,1-b] quinazolin-6(1H)-one Cyclization->Product - H+ (Aromatization)

Figure 1: Mechanistic pathway for the cyclodehydration of 2-(1-piperazinyl)benzoic acid to the fused tricyclic quinazolinone core.

Detailed Experimental Protocols

Protocol A: Cyclization via Acetic Anhydride (The "Classic" Route)

This is the most robust method for generating the fused tricyclic core. The "2-substituted" nature of the final quinazolinone is determined by the anhydride used (e.g., Acetic Anhydride yields a methyl group or simple fusion; Propionic Anhydride would introduce an ethyl substituent at the bridgehead if applicable, though typically this closes the ring to the ketone).

Materials:
  • Precursor: 2-(1-Piperazinyl)benzoic acid (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (5.0 - 10.0 eq)
    
  • Catalyst: Anhydrous Sodium Acetate (

    
    ) (0.1 eq) or Pyridine (Catalytic)
    
  • Solvent: Excess Acetic Anhydride acts as solvent, or use Toluene for rate control.

Step-by-Step Procedure:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

  • Charging: Add 2-(1-piperazinyl)benzoic acid (10 mmol, 2.06 g) and anhydrous Sodium Acetate (1 mmol, 0.082 g).

  • Addition: Add Acetic Anhydride (10 mL) in one portion.

  • Reaction: Heat the mixture to reflux (130°C) .

    • Observation: The suspension will clear as the starting material dissolves and reacts.

    • Time: Monitor via TLC (System: EtOAc/Hexane 1:1). Reaction is typically complete in 2–4 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (50 g) with vigorous stirring to hydrolyze excess anhydride.

    • Precipitation: The product often precipitates as a solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL).
      
    • Recrystallize from Ethanol or DMF/Water to obtain the pure Pyrazino[2,1-b]quinazolin-3,6-dione derivative (if secondary acetylation occurs) or the mono-one depending on conditions.

Critical Note: If the piperazine nitrogen (N4) is unsubstituted (secondary amine), acetic anhydride will also acetylate this position, yielding the N-acetyl derivative. If the starting material is N-methyl-piperazinyl, the salt forms.

Protocol B: Activation via Thionyl Chloride ( )

Use this protocol if you intend to introduce complex substituents via a subsequent reaction with a nucleophile before ring closure.

Materials:
  • 2-(1-Piperazinyl)benzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (Excess, ~5-10 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Procedure:
  • Activation: Suspend the benzoic acid derivative in dry DCM.

  • Addition: Add

    
     dropwise at 
    
    
    
    . Add a catalytic amount of DMF (2 drops) to initiate formation of the Vilsmeier-Haack intermediate.
  • Reflux: Heat to reflux for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure (Rotavap).
    
    • Result: You now have the Acid Chloride Hydrochloride salt.

  • Cyclization/Derivatization:

    • Option 1 (Direct Closure): Treat the acid chloride with a tertiary base (

      
      ) in refluxing Toluene. The free amine of the piperazine (if deprotonated) will attack the acid chloride to close the ring.
      
    • Option 2 (Amide Formation): React with an external amine (

      
      ) to form the amide, then use 
      
      
      
      to dehydrate and cyclize.

Data Analysis & Troubleshooting

Yield Optimization Table
ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Solvent Acetic Anhydride (Neat)Toluene +

(1.5 eq)
Neat gives higher conversion; Toluene cleaner profile.
Temperature

(Reflux)

Higher temp favors ring closure over polymerization.
Catalyst NoneNaOAc (Fused)NaOAc buffers acidity, preventing salt formation of the product.
Time 4 Hours2 Hours (Microwave)Microwave synthesis (150°C, 15 min) dramatically improves yield.
Troubleshooting Guide
  • Problem: Product is a sticky gum/oil.

    • Cause: Incomplete hydrolysis of acetic anhydride or presence of oligomers.

    • Solution: Triturate the oil with Diethyl Ether or Hexane to induce crystallization.

  • Problem: Low Yield (<40%).

    • Cause: Moisture in reagents.[1] The acid chloride intermediate hydrolyzes back to the starting material.

    • Solution: Use freshly distilled

      
       and fused Sodium Acetate.
      

References

  • Synthesis of Quinazolinone Derivatives: Kiruthiga, B., et al. "Synthesis of Some New 2-Substituted Quinazolin-4-one Derivatives and their Biological Activities."[2][3] International Journal of PharmTech Research, 2009.[2]

  • Pyrazino-Quinazolinone Fused Systems: Zein, M. A., & Abubshait, H. A.[3] "Synthesis, characterization and biological activity of some new pyrazino[2,1-b]quinazolinone derivatives." Der Pharma Chemica, 2026.[3]

  • Thionyl Chloride Activation Mechanisms: "Reaction between benzoic acid and thionyl chloride to form benzoyl chloride."[1][4] ResearchGate, 2020.[1]

  • Anthranilic Acid Cyclization Pathways: "Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives." NIH National Library of Medicine, 2013.

  • Piperazine Amidation Kinetics: "Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid." ResearchGate, 2021.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of piperazine benzoic acid salts in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-PB-DMSO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High

Executive Summary & Root Cause Analysis

Welcome to the Technical Support Center. You are likely encountering solubility failures with piperazine benzoic acid salts (e.g., piperazine benzoate, piperazine dibenzoate) in Dimethyl Sulfoxide (DMSO). While DMSO is often viewed as a "universal solvent," it presents unique thermodynamic challenges for organic salts.

The Core Problem: The solubility failure is rarely due to simple saturation. It is usually driven by Salt Disproportionation caused by the pKa Leveling Effect of DMSO.

The Mechanism: Why Your Salt is Failing

In water, Benzoic Acid (pKa ~4.2) and Piperazine (pKa ~9.[1]8) have a


, ensuring a stable ionic salt. However, DMSO is an aprotic solvent with a lower dielectric constant than water.
  • pKa Shift: In DMSO, the acidity of benzoic acid decreases significantly (pKa shifts from ~4.2 to ~11.0) because DMSO poorly solvates the carboxylate anion compared to water.

  • Loss of Ionic Driving Force: The

    
     between the piperazine and benzoic acid narrows or inverts. The proton transfer becomes thermodynamically unfavorable.
    
  • Disproportionation: The ionic salt (

    
    ) reverts to its neutral components (
    
    
    
    ) in solution.
  • Precipitation: If the lattice energy of the neutral co-crystal or the individual neutral components is high, or if their solubility in DMSO is lower than the ionic species, the material precipitates or fails to dissolve.

Diagnostic Visualization

Figure 1: The Disproportionation Trap

This diagram illustrates the thermodynamic pathway leading to precipitation in DMSO.

Disproportionation Salt Solid Salt (Piperazine Benzoate) DissolvedSalt Dissolved Ions (Pip-H+ + Benz-) Salt->DissolvedSalt Initial Solvation Equilibrium pKa Shift (DMSO Effect) DissolvedSalt->Equilibrium Proton Transfer Reversal Neutral Neutral Species (Free Base + Free Acid) Equilibrium->Neutral Favored in DMSO Neutral->DissolvedSalt Unfavorable Precipitate Precipitate/Gel (Insoluble Neutral Form) Neutral->Precipitate Saturation Limit Exceeded

Caption: The "pKa Shift" in DMSO destabilizes the ionic form, pushing the equilibrium toward neutral species which often have lower solubility or form gels.

Troubleshooting Guide (FAQ Format)

Issue 1: "The solution turned into a clear, thick gel."

Diagnosis: Supramolecular Polymerization. Piperazine salts are notorious gelators . The neutral piperazine and benzoic acid moieties can form extensive hydrogen-bonded networks (1D tapes or 2D sheets) that trap solvent molecules. This is not precipitation; it is a phase change.

Corrective Protocol: The "Thermal Break"

  • Heat: Warm the sample to 60°C in a sealed vial.

  • Sonicate: Apply ultrasound for 5 minutes while warm.

  • Additive: If gelling persists upon cooling, add 5-10% (v/v) water . Water disrupts the hydrogen bonding network responsible for gelling and stabilizes the ionic salt form (restoring the

    
    ).
    
Issue 2: "It dissolved initially, but solids appeared after 20 minutes."

Diagnosis: Moisture-Induced Disproportionation or Hydrate Formation.[2] DMSO is highly hygroscopic.[3] It absorbs atmospheric water rapidly.

  • Scenario A: The absorbed water acts as an anti-solvent for the hydrophobic neutral benzoic acid if disproportionation has occurred.

  • Scenario B: The water induces the formation of a stable, less soluble hydrate crystal form.

Corrective Protocol: The "Dry & Spike"

  • Dry Solvent: Ensure you are using anhydrous DMSO (stored over molecular sieves).

  • The Acid Spike: Add a 1.1 molar equivalent of Methanesulfonic Acid (MSA) or excess Benzoic Acid .

    • Why? Adding excess acid forces the equilibrium back toward the protonated (soluble) piperazine species, preventing the formation of the insoluble neutral base.

Issue 3: "The solid floats and refuses to wet/dissolve."

Diagnosis: High Lattice Energy (The "Brick Wall" Effect). The crystal lattice of your specific salt polymorph is too stable to be overcome by the solvation enthalpy of pure DMSO.

Corrective Protocol: The "Counter-Ion Switch" If the benzoate salt is obstinate, you must modify the solvent environment to increase its solvation power for these specific ions.

  • Cosolvent: Use a mixture of DMSO:Methanol (9:1) . Methanol is a protic solvent that solvates anions (benzoate) much better than DMSO, helping to pull them out of the lattice.

Comparative Data: Solvent Parameters

Understanding the shift in physicochemical properties is crucial for experiment design.

ParameterWaterDMSOImpact on Piperazine Benzoate
Dielectric Constant (

)
80.146.7Reduced ability to shield ionic charges; favors ion pairing.
Benzoic Acid pKa 4.211.1CRITICAL: Becomes a much weaker acid. Salt stability drops.
Piperazine pKa (1) 9.8~9-10Remains basic, but the

gap narrows significantly.
Hygroscopicity N/AHighAbsorbed water changes solubility profile in real-time.

Step-by-Step Workflow: The "Golden Standard" Dissolution

Do not simply add solid to DMSO.[4] Follow this protocol to ensure thermodynamic stability.

Figure 2: Decision Matrix for Solubilization

Troubleshooting Start Start: Solid Salt + DMSO Check Visual Inspection Start->Check Clear Clear Solution Check->Clear Success Hazy Hazy/Precipitate Check->Hazy Insoluble Gel Viscous Gel Check->Gel Gelling Action_Heat Heat to 60°C + Sonicate Hazy->Action_Heat Kinetic Issue? Gel->Action_Heat First Step Action_Heat->Check Action_Acid Add 1% Methanesulfonic Acid (Stabilize Ion) Action_Heat->Action_Acid Still Hazy? Action_Water Add 5% Water (Disrupt Gel Network) Action_Heat->Action_Water Still Gelled?

Caption: Logical workflow for diagnosing and treating solubility failures in real-time.

Protocol 1: The Stabilized Stock Solution

Use this for biological assays where 100% DMSO is required.

  • Weighing: Weigh the piperazine benzoate salt into a glass vial.

  • Pre-Acidification: Add 0.1 molar equivalents of free Benzoic Acid (or MSA if permissible) to the solid before adding solvent. This "buffers" the system against disproportionation.

  • Solvent Addition: Add anhydrous DMSO.

  • Energy Input: Vortex for 30 seconds, then sonicate at 40°C for 10 minutes.

  • Verification: Centrifuge at 10,000 x g for 5 minutes. Check for a pellet. If clear, proceed.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed discussion on requirements for salt stability).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Source for DMSO pKa shifts).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Thakral, N. K., & Suryanarayanan, R. (2017). Salt disproportionation: A material science perspective. International Journal of Pharmaceutics, 520(1-2), 234-249. Link (Mechanism of salt instability in non-aqueous environments).

  • Gu, C. H., & Grant, D. J. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of Pharmaceutical Sciences, 90(9), 1277-1287. Link

Sources

Technical Support Center: Troubleshooting Piperazine Intermediate Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazine derivatives. Piperazine and its substituted intermediates are foundational building blocks in drug discovery, agrochemicals, and carbon capture technologies. However, their unique chemical structure—a six-membered ring containing two opposing secondary nitrogen atoms—makes them highly susceptible to environmental degradation.

This guide is designed for researchers and drug development professionals to troubleshoot inconsistent assays, physical degradation, and storage failures associated with piperazine intermediates.

Part 1: Mechanistic Causes of Degradation (The "Why")

To prevent degradation, we must first understand the causality behind piperazine's instability. Piperazine acts as both a strong base and a potent nucleophile. This dual reactivity drives three primary degradation pathways:

  • Hygroscopicity & Carbamate Formation: Piperazine is highly hygroscopic. When exposed to ambient air, it readily absorbs moisture and atmospheric carbon dioxide (CO₂). The nucleophilic nitrogen attacks the electrophilic carbon of CO₂, forming piperazine carbamates and dicarbamates [2]. This reaction alters the compound's physical state, solubility, and molecular weight.

  • Oxidative Stress: In solution, piperazines are vulnerable to oxidative degradation catalyzed by light and dissolved oxygen. This leads to ring-opening events and the formation of degradation products such as N-formyl piperazine, ethylenediamine, and piperazinone [2].

  • Biological Matrix Instability: In pharmacokinetic (PK) studies, piperazines spiked into human whole blood or plasma degrade rapidly at room temperature. Enzymatic reactions and matrix interferences cause significant loss of the parent compound. Phenyl piperazines are particularly vulnerable, often degrading completely within months if not stored at sub-zero temperatures [1].

Part 2: Troubleshooting FAQs

Q1: My solid piperazine intermediate was left on the benchtop, and it has turned into a sticky, insoluble crust. What happened, and can I salvage it? A: Your compound has absorbed atmospheric water and CO₂, converting the free base into a piperazine carbamate salt. Because carbamates have drastically different solubility profiles, your compound will no longer dissolve in your intended organic solvents. Prevention: Always store solid piperazine free bases in tightly sealed, light-resistant containers within a desiccator. For highly sensitive intermediates, purge the headspace with an inert gas (Argon or Nitrogen) before sealing. Salvage: You may be able to recover the free base by dissolving the crust in a strong aqueous base (e.g., 1M NaOH) to reverse the carbamate formation, followed by extraction into an organic solvent like dichloromethane (DCM).

Q2: We are losing the parent compound in our PK blood samples after just a few weeks of storage. How do we prevent this? A: Piperazines are notoriously unstable in biological matrices at room temperature. Studies demonstrate that storing piperazine-containing blood samples at ~20°C leads to severe detrimental impacts on stability[1]. Prevention: Immediately process biological samples. If storage is required, aliquot the samples to avoid freeze-thaw cycles and freeze them immediately at -20°C or -80°C. Benzyl piperazines generally exhibit better stability than phenyl piperazines, but both require cryogenic storage for long-term preservation [1].

Q3: I am seeing unexpected +28 Da and +44 Da mass shifts in my LC-MS/MS stability runs. What are these? A: These mass shifts are classic signatures of piperazine degradation:

  • +44 Da: Indicates the addition of CO₂ (carbamate formation). Ensure your samples are not sitting in uncapped autosampler vials.

  • +28 Da: Indicates formylation (formation of N-formyl piperazine), a common oxidative degradation product. Degas your HPLC mobile phases and use amber vials to minimize photo-oxidation.

Part 3: Data Presentation

Table 1: Piperazine Degradation Pathways & Prevention Strategies
Degradation PathwayEnvironmental CatalystMajor DegradantsPrevention Strategy
Carbamate Formation Atmospheric CO₂, MoisturePiperazine carbamate, DicarbamateStore in desiccator under Argon/N₂; formulate as a salt (e.g., HCl).
Oxidation Oxygen (O₂), UV LightN-formyl piperazine, EthylenediamineUse amber vials; degas solvents; add antioxidants if compatible.
Thermal Degradation Heat (>150°C)Polymeric species, AmmoniaKeep storage temperatures below 20°C; avoid excessive heat during drying.
Matrix Interference Blood/Plasma enzymesLoss of parent compoundStore biological samples at -20°C or -80°C immediately upon collection.
Table 2: Stability of Piperazine Derivatives in Human Whole Blood [1]
Derivative ClassRoom Temp (~20°C)Refrigerated (4°C)Frozen (-20°C)
Benzyl Piperazines Moderate degradationStable up to 6 monthsHighly stable (>70% remains at 12 mo.)
Phenyl Piperazines Rapid loss (<1 mo.)Complete loss by 6 monthsModerate stability (degrades after 6 mo.)

Part 4: Experimental Protocols

Protocol: Stability-Indicating LC-MS/MS Workflow for Piperazine Intermediates

This self-validating protocol ensures that any observed degradation is isolated to the storage condition, ruling out extraction inefficiencies.

Step 1: Sample Preparation & Aliquoting

  • Prepare a 1,000 ng/mL stock solution of the piperazine intermediate in LC-MS grade methanol.

  • Spike the stock into certified drug-free human whole blood or plasma.

  • Divide the spiked matrix into 100 µL single-use aliquots in amber microcentrifuge tubes to prevent photo-oxidation and freeze-thaw degradation.

Step 2: Controlled Storage (Forced Degradation)

  • Store designated aliquots at three distinct conditions: Room Temperature (~20°C), 4°C, and -20°C.

  • Pull samples in triplicate at Day 0 (Baseline), Day 7, Day 30, and Day 90.

Step 3: Solid Phase Extraction (SPE)

  • Thaw pulled samples on wet ice.

  • Add 10 µL of a deuterated internal standard (e.g., Piperazine-d8) to validate extraction recovery.

  • Load the sample onto a mixed-mode copolymeric SPE cartridge (e.g., Clean Screen®) pre-conditioned with methanol and water.

  • Wash with 0.1M acetate buffer (pH 4.0) to remove neutral/acidic interferences.

  • Elute the basic piperazine intermediate using a mixture of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2).

  • Evaporate the eluate under a gentle stream of Nitrogen gas at 30°C (do not exceed to prevent thermal loss) and reconstitute in 100 µL of mobile phase.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 or Biphenyl column (biphenyl provides better retention for polar aromatic piperazines).

  • Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Monitor the parent mass and known degradation transitions (e.g., +28 Da for formylation, +44 Da for carbamate).

Part 5: Mandatory Visualizations

PiperazineDegradation PZ Piperazine (Parent) CO2 Atmospheric CO2 & Moisture PZ->CO2 Ox Oxidative Stress (O2, Light) PZ->Ox Therm Thermal Stress (>150°C) PZ->Therm Carb Piperazine Carbamates (+44 Da) CO2->Carb Nucleophilic Attack Form N-Formyl Piperazine (+28 Da) Ox->Form Oxidation EDA Ethylenediamine (Ring Opening) Ox->EDA Cleavage Poly Polymeric Species Therm->Poly Polymerization

Mechanistic pathways of piperazine degradation under environmental stress.

StorageWorkflow Start Piperazine Intermediate Synthesized/Received State Physical State? Start->State Solid Solid Powder State->Solid Liquid Biological Matrix (Blood/Plasma) State->Liquid SolidStore Store in Desiccator Under Argon/N2 Solid->SolidStore LiqStore Aliquot Immediately (Avoid Freeze-Thaw) Liquid->LiqStore SolidTemp Temperature: 4°C to 20°C (Dark Container) SolidStore->SolidTemp LiqTemp Temperature: -20°C or -80°C (Max 30-180 days) LiqStore->LiqTemp

Decision matrix for the optimal storage and handling of piperazine compounds.

References

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98.[Link]

  • Rochelle, G. T., Chen, E., Freeman, S., Wagener, D. V., Xu, Q., & Voice, A. (2011). Aqueous piperazine as the new standard for CO2 capture technology. Chemical Engineering Journal, 171(3), 725–733.[Link]

Removing water from 2-(1-Piperazinyl)benzoic acid trihydrate before Grignard reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis & Process Chemistry Topic: Preparation of 2-(1-Piperazinyl)benzoic acid trihydrate for Grignard Reactions

User Guide: Dehydration & Compatibility Protocol

Status: Active Severity: Critical (Safety & Reaction Failure Risk) Applicable Compounds: 2-(1-Piperazinyl)benzoic acid (active pharmaceutical intermediate), Amino-benzoic acid derivatives.

Executive Summary

You are attempting to perform a Grignard reaction on 2-(1-Piperazinyl)benzoic acid trihydrate . This presents two distinct chemical challenges:

  • Physical Water: The trihydrate lattice contains 3 moles of water per mole of substrate. This will violently quench 6 equivalents of Grignard reagent.

  • Chemical Incompatibility: Even if perfectly dry, the substrate contains an acidic carboxylic proton (

    
    ) and a secondary amine proton (
    
    
    
    ). These "active hydrogens" will consume additional Grignard reagent and potentially precipitate the substrate as an insoluble magnesium salt.

This guide provides the protocol to remove the water (Part 1) and the strategy to manage the active protons (Part 2).

Part 1: The Dehydration Protocols

Objective: Reduce water content from ~15-20% (trihydrate) to <0.05% (Karl Fischer).

Method A: Azeotropic Distillation (Recommended for Scale >5g)

Why this works: Toluene forms a low-boiling azeotrope with water (84.1°C).[1] This physically rips the water molecules from the crystal lattice at a temperature lower than the melting point of the solid, preventing decomposition.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charge: Add 2-(1-Piperazinyl)benzoic acid trihydrate and Toluene (10-15 mL per gram of solid).

  • Reflux: Heat to vigorous reflux. The toluene/water azeotrope will vaporize. Water is denser than toluene and will separate in the trap.[2]

  • Monitor: Continue reflux until water droplets cease collecting in the trap (typically 2–4 hours).

  • Isolation:

    • Option 1 (Slurry): If the solid remains insoluble, cool to room temperature under Argon. Filter rapidly through a sintered glass funnel (under a blanket of inert gas if possible).

    • Option 2 (Evaporation): If the product is heat-stable, remove toluene via rotary evaporation, then dry on a high-vacuum line.

  • Storage: Store immediately in a desiccator over

    
     or use directly.
    
Method B: Vacuum Oven Drying (Small Scale <1g)

Why this works: Lowering pressure reduces the boiling point of water. Using


 acts as a chemical sink to prevent re-absorption.

Protocol:

  • Spread the solid thinly on a watch glass.

  • Place in a vacuum oven at 60°C .

  • Insert a tray of Phosphorus Pentoxide (

    
    ) or activated molecular sieves into the oven as a desiccant.
    
  • Apply high vacuum (<1 mbar) for 12–24 hours.

  • Validation: Check weight loss. Theoretical weight loss for trihydrate

    
     anhydrate is approx. 17-20% depending on exact MW.
    

Part 2: The Grignard Interface (Critical Troubleshooting)

The Trap: Users often dry the solid and then wonder why the reaction still fails. The Reason: Your substrate is a Zwitterion (Internal Salt). The carboxylic acid protonates the piperazine amine. Grignard reagents (


) are strong bases.[3][4]

Reaction Stoichiometry Logic: If you add 1 equivalent of Grignard to the "Dry" acid, you get No Reaction (on the target electrophile). You simply form the carboxylate salt.

Species Consuming GrignardEquivalents of Grignard ConsumedResult
Crystal Water (Trihydrate) 6.0 eq (if not dried)Violent exotherm, Benzene/Alkane evolution.
-COOH (Carboxylic Acid) 1.0 eqFormation of Magnesium Carboxylate salt (

).
-NH (Piperazine) 1.0 eqFormation of Magnesium Amide (often slow at RT, fast at reflux).
Target Electrophile 1.0 eqDesired Product.

Total Requirement for "Dry" Substrate: You need at least 3.0 to 4.0 equivalents of Grignard reagent to push the reaction to completion (Sacrificial Method).

Visualizing the Workflow

The following diagram illustrates the decision process for preparing your reaction.

G Start Start: 2-(1-Piperazinyl)benzoic acid (Trihydrate) Decision1 Is Water Removal Sufficient? Start->Decision1 MethodA Method A: Azeotropic Distillation (Toluene/Dean-Stark) Decision1->MethodA Bulk Scale MethodB Method B: Vacuum Oven (60°C, P2O5, 24h) Decision1->MethodB <1g Scale DrySolid Anhydrous Zwitterionic Solid (Still has active H+) MethodA->DrySolid MethodB->DrySolid Decision2 Choose Grignard Strategy DrySolid->Decision2 Strat1 Strategy 1: Sacrificial Reagent Use 3.5 - 4.0 eq Grignard Decision2->Strat1 Quick/Dirty Strat2 Strategy 2: Protection (Recommended) Convert to Methyl Ester first Decision2->Strat2 High Yield Required Result1 Result: Heterogeneous Mix (Magnesium salts precipitate) Strat1->Result1 Result2 Result: Homogeneous Reaction (Standard 1.1 eq Grignard) Strat2->Result2

Caption: Workflow for dehydration and strategic selection of Grignard stoichiometry.

Frequently Asked Questions (Troubleshooting)

Q1: I dried the solid, but it won't dissolve in THF or Ether. What is wrong? A: This is expected. 2-(1-Piperazinyl)benzoic acid exists as a zwitterion (the amine is protonated by the carboxylic acid). Zwitterions are highly polar, salt-like solids that are insoluble in non-polar ethereal solvents.

  • Fix: You must run the reaction as a heterogeneous slurry (suspension). As the Grignard reagent deprotonates the acid/amine, the molecule may become more soluble (as the magnesium salt), or it may remain a slurry. Ensure vigorous mechanical stirring.

Q2: Can I use Molecular Sieves directly in the Grignard flask? A: No. While sieves remove water, they cannot remove the crystal water locked inside the trihydrate lattice fast enough. Furthermore, the Grignard reagent can clog the pores of the sieves. You must dry the starting material before introducing the organometallic reagent.

Q3: How do I validate that the water is gone? A:

  • Karl Fischer (KF) Titration: This is the gold standard. You need <0.1% water. Note: You must use a KF solvent system that dissolves the benzoic acid (e.g., Methanol/Formamide mix), or the water inside the crystal won't be detected.

  • NMR: Dissolve a sample in dry DMSO-d6. If you see a broad peak around 3.3–4.0 ppm that integrates to ~6 protons relative to the aromatic ring, you still have the trihydrate.

Q4: Why did my reaction turn into a solid rock? A: This is the "Magnesium Salt Effect." When


 deprotonates your carboxylic acid, it forms 

. These salts are often insoluble and can form a gel or cement-like solid in THF.
  • Fix: Use a higher dilution (more solvent) or switch to the "Turbo Grignard" (iPrMgCl·LiCl). The Lithium Chloride complex breaks up the aggregates, keeping the magnesium species soluble [1].

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (See section on drying Benzoic Acid derivatives). [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Azeotropic Distillation). [Link]

Sources

Technical Support Center: Optimizing pH for the Extraction of Zwitterionic Piperazine Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the extraction of zwitterionic compounds—specifically those containing both a basic piperazine ring and an acidic benzoic acid moiety (e.g., cetirizine, certain fluoroquinolones).

Extracting these molecules from complex biological matrices is notoriously difficult. Because they possess both positive and negative charges, they exhibit extreme hydrophilicity and resist partitioning into organic solvents. This guide is designed to deconstruct the causality behind these extraction failures and provide you with self-validating, field-proven protocols to achieve >90% recovery.

The Mechanistic Root Cause: pKa, Dipole Moments, and Hydration Shells

To control the extraction, you must first control the molecule's ionization state. Piperazine benzoic acids typically possess two critical dissociation constants, as demonstrated in recent 1[1]:

  • Benzoic Acid (pKa ~4.0): Deprotonates to become an anion (-) at higher pH.

  • Piperazine Nitrogen (pKa ~9.5): Protonates to become a cation (+) at lower pH.

The Isoelectric Point (pI): At a pH of approximately 6.75, the net charge of the molecule is zero. However, it is not neutral; it exists as a zwitterion with separated positive and negative charges. This creates a massive dipole moment. Water molecules tightly cluster around these charged poles, forming a rigid hydration shell. This is why traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (like hexane) fails entirely.

To successfully extract these compounds, you must either use highly polar organic modifiers to solvate the dipole during LLE, or force the molecule into a single charge state (e.g., +1 at pH < 2) to exploit2[2].

Extraction Modality Decision Matrix

Workflow Start Zwitterionic Piperazine Benzoic Acid Decision Select Extraction Modality Start->Decision LLE Liquid-Liquid Extraction (LLE) Decision->LLE SPE Solid-Phase Extraction (MCX) Decision->SPE LLE_pH Adjust to pI (pH ~6.75) LLE->LLE_pH SPE_pH Acidify Sample (pH < 2.0) SPE->SPE_pH LLE_Ext Extract with Polar Organic (e.g., EtOAc:IPA 80:20) LLE_pH->LLE_Ext SPE_Load Load onto MCX Resin SPE_pH->SPE_Load SPE_Wash Wash: 2% Formic Acid in MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH SPE_Wash->SPE_Elute

Decision matrix for extracting zwitterionic piperazine benzoic acids based on pH manipulation.

Self-Validating Experimental Protocols

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

By dropping the pH below 2.0, the benzoic acid is neutralized, and the piperazine becomes fully cationic (+1). This allows for a strong ionic bond with the sulfonic acid groups on an MCX resin.

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% Phosphoric Acid (H₃PO₄). Causality: This drops the pH < 2 to ensure full protonation of the piperazine and disrupts protein binding.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Apply the acidified sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water. Causality: Removes highly polar matrix salts.

  • Organic Wash: Pass 1 mL of 2% Formic Acid in MeOH. Causality: Removes neutral lipids and acidic interferences. The acid ensures the piperazine remains cationic and bound to the resin.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Causality: The high pH (>10) neutralizes the piperazine, breaking the ionic bond and releasing the target analyte.

Self-Validation Mechanism (Mass Balance Fractionation): To validate this protocol, collect the Load, Wash 1, Wash 2, and Elution fractions in separate vials. Spike each fraction with an isotopically labeled internal standard after collection, evaporate, and analyze via LC-MS/MS. The sum of the analyte across all fractions must equal 100%. If the analyte appears in the Load fraction, your initial sample pH was not low enough. If it appears in the Organic Wash, your wash solvent lacked sufficient acid modifier.

Protocol B: Liquid-Liquid Extraction (LLE) at the Isoelectric Point

If SPE is unavailable, LLE can be performed by targeting the pI, provided a hydrogen-bonding solvent is used.

  • Buffering: Add 500 µL of 100 mM Phosphate Buffer (pH 6.75) to 200 µL of plasma.

  • Salting Out: Add 100 mg of Ammonium Sulfate ((NH₄)₂SO₄) and vortex. Causality: Increases the ionic strength of the aqueous phase, driving the zwitterion into the organic layer.

  • Extraction: Add 2 mL of Ethyl Acetate:Isopropanol (80:20, v/v). Causality: The isopropanol acts as a hydrogen-bond donor/acceptor to solvate the zwitterionic dipole.

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes. Recover the upper organic layer.

Self-Validation Mechanism (Partition Coefficient Check): Spike the sample with a known concentration of analyte prior to extraction. After removing the organic layer, perform a second extraction on the remaining aqueous layer using fresh solvent. Analyze both organic fractions. If the second fraction contains >15% of the total analyte, your LogD at the current pH is too low, indicating the need for a stronger polar modifier or a shift to SPE.

Quantitative Performance Data

The following table summarizes the expected extraction performance based on the specific pH manipulation and modality chosen:

Extraction ModalitySample pHNet Charge StatePrimary Interaction MechanismTypical Recovery (%)Matrix Effect Profile
LLE (Hexane) 6.75 (pI)0 (Zwitterion)Hydrophobic< 5%Low
LLE (EtOAc:IPA) 6.75 (pI)0 (Zwitterion)Hydrogen Bonding / Dipole65 - 75%Moderate
SPE (Reversed-Phase C18) 6.75 (pI)0 (Zwitterion)Hydrophobic30 - 40%High
SPE (Mixed-Mode MCX) < 2.0+1 (Cationic)Strong Cation Exchange> 90% Minimal
SPE (Mixed-Mode MAX) > 11.0-1 (Anionic)Strong Anion Exchange85 - 90%Minimal

Advanced Troubleshooting & FAQs

Q: I am attempting LLE at the calculated isoelectric point (pH 6.75), but my recoveries are consistently below 10%. What is the physical cause? A: You are likely using a highly non-polar solvent (e.g., pure hexane or dichloromethane). While the net charge at the pI is zero, the molecule exists as a zwitterion with separated positive and negative charges. To pull a zwitterion into an organic phase, you must use a solvent capable of hydrogen bonding to disrupt the hydration shell. Switch to a mixture like Ethyl Acetate:Isopropanol (80:20 v/v) to solvate the dipole.

Q: During MCX SPE, my target compound is eluting prematurely in the 100% methanol wash step. How do I fix this? A: The interaction between the protonated piperazine and the sulfonic acid resin requires the piperazine to remain strictly cationic (+1). If your methanol wash is completely neutral, trace basic impurities in the solvent or the lack of buffering can cause localized pH shifts. This neutralizes the piperazine and breaks the ionic bond. Always acidify your organic wash (e.g., use 2% Formic Acid in Methanol) to lock the piperazine in its cationic state during the wash step.

Q: My LC-MS/MS signal is heavily suppressed when extracting from hemolyzed plasma using LLE, despite good absolute recovery. Why? A: LLE at the pI requires polar solvents (like EtOAc/IPA), which inadvertently co-extract high amounts of neutral lipids and3[3]. Transitioning to Mixed-Mode SPE (MCX) allows you to use a 100% organic acidic wash. This selectively strips away the phospholipids while your analyte remains ionically bound to the resin, effectively eliminating the matrix effect.

References

  • Title: Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: Use of an Improved Version of C8+SCX Mixed Mode Solid Phase Extraction Material for Clean Extraction and Recovery of Basic and Zwitterionic Compounds from Biological Fluids Source: Taylor & Francis URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI URL: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(1-Piperazinyl)benzoic acid trihydrate in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 1H NMR Profiling of 2-(1-Piperazinyl)benzoic Acid Trihydrate in DMSO-d6

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-(1-Piperazinyl)benzoic acid trihydrate (CAS: 446831-27-2) in DMSO-d6 . As a critical intermediate in the synthesis of fluoroquinolone antibiotics and other bioactive heterocycles, accurate structural verification of this compound is essential.

This assessment focuses on the specific challenges posed by the trihydrate form. Unlike anhydrous standards, the stoichiometric water content significantly alters the spectral landscape in DMSO-d6, affecting the chemical shift of exchangeable protons and the residual water signal. We compare this performance against alternative solvent systems (CDCl3 and D2O) to validate DMSO-d6 as the optimal medium for structural elucidation.

Methodology & Experimental Protocol

To ensure reproducibility, the following protocol synthesizes standard operating procedures (SOPs) for handling zwitterionic hydrates in NMR spectroscopy.

Sample Preparation Workflow

The trihydrate nature of the analyte introduces approximately 3 molar equivalents of water into the solvent. This requires specific concentration adjustments to prevent the water signal (HDO) from obscuring the piperazine resonances.

SamplePrep Start Start: 2-(1-Piperazinyl) benzoic acid Trihydrate Weigh Weighing Target: 10-15 mg Start->Weigh Solvent Solvent Addition 0.6 mL DMSO-d6 (99.9% D) Weigh->Solvent Minimizes H2O impact Mix Dissolution Vortex 30s (Exothermic Check) Solvent->Mix Inspect Visual Inspection Clear Solution? Mix->Inspect Inspect->Mix No (Heat to 40°C) Transfer Transfer to 5mm NMR Tube Inspect->Transfer Yes Acquire Acquisition ns=16, d1=1.0s Transfer->Acquire

Figure 1: Optimized sample preparation workflow for trihydrate compounds in DMSO-d6.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for aromatic resolution.

  • Temperature: 298 K (25 °C). Note: Variable temperature (VT) experiments at 313 K may be required if zwitterionic aggregation causes broadening.

  • Pulse Sequence: Standard 1H zg30.

  • Referencing: Residual DMSO-d5 quintet set to 2.50 ppm .

Spectral Analysis: The Product Performance

The 1H NMR spectrum of 2-(1-Piperazinyl)benzoic acid in DMSO-d6 is characterized by three distinct regions. The presence of the piperazine ring at the ortho position creates specific shielding effects.

Spectral Assignment Table
RegionChemical Shift (δ, ppm)MultiplicityIntegralAssignmentNotes
Labile 11.0 – 14.0Broad Singlet1HCOOHHighly variable. Often broadened or coalesced with water due to trihydrate exchange.
Aromatic 7.80 – 7.85Doublet (dd)1HAr-H6Deshielded by adjacent Carbonyl (C=O).
Aromatic 7.50 – 7.60Triplet (td)1HAr-H4Para to Piperazine.
Aromatic 7.15 – 7.25Doublet (d)1HAr-H3Shielded by Piperazine lone pair (Ortho).
Aromatic 7.05 – 7.15Triplet (t)1HAr-H5Meta to COOH.
Aliphatic 3.30 – 3.60 Broad Peak ~6H+ H2O + HDO Dominant Feature. Overlaps with piperazine signals.
Aliphatic 3.00 – 3.20Multiplet4HPip-CH2 (N1)Alpha to Benzoic ring.
Aliphatic 2.80 – 3.00Multiplet4HPip-CH2 (N4)Alpha to distal amine.
The "Trihydrate Effect" (Critical Analysis)

In anhydrous samples, the water peak in DMSO-d6 appears as a small distinct signal at 3.33 ppm. However, for the trihydrate product:

  • Chemical Shift Drift: The water signal will shift downfield (potentially >3.5 ppm) due to hydrogen bonding with the carboxylate and amine groups.

  • Signal Overlap: The water peak often broadens and merges with the piperazine methylene protons (approx. 3.0–3.2 ppm). This is the primary limitation of this solvent system.

  • Exchange: The acidic proton (COOH) and the amine proton (NH) undergo rapid chemical exchange with the hydration water. This frequently results in the disappearance of distinct COOH/NH signals, replacing them with a single, averaged "wet" peak.

Comparative Analysis: DMSO-d6 vs. Alternatives

Selecting the correct solvent is a trade-off between solubility, resolution, and exchangeability.

Performance Matrix
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) D2O (Alternative)
Solubility Excellent. Dissolves the zwitterionic salt effectively.Poor. The polar zwitterion/hydrate is often insoluble.Good. High solubility for salts.
Spectral Resolution High. Sharp aromatic peaks.N/A (Due to insolubility).Medium. Aggregation can broaden peaks.
Labile Protons Visible (unless exchanging with trihydrate water).Visible (if soluble).Invisible. All exchangeable H (NH, COOH) disappear (become HDO).
Water Interference High. Trihydrate water obscures the 3.0–3.5 ppm region.Low. N/A. Solvent is water.
Detailed Comparison Logic

SolventSelection Root Solvent Selection for 2-(1-Piperazinyl)benzoic acid CDCl3 Chloroform-d (CDCl3) Root->CDCl3 D2O Deuterium Oxide (D2O) Root->D2O DMSO DMSO-d6 Root->DMSO Fail1 FAIL: Poor Solubility (Zwitterion effect) CDCl3->Fail1 Pass1 PASS: Good Solubility Loss of NH/COOH info D2O->Pass1 Pass2 OPTIMAL: Good Solubility Full Structural Info DMSO->Pass2 Warning WARNING: Water Peak Interference (3.3 ppm) Pass2->Warning Trihydrate Factor

Figure 2: Decision matrix for solvent selection. DMSO-d6 offers the best balance despite the water peak interference.

Expert Insights & Troubleshooting

The "Invisible" Carboxyl Proton: Researchers often panic when the carboxylic acid proton (~12-13 ppm) is missing in the DMSO-d6 spectrum of the trihydrate. This is normal. The rapid exchange with the 3 equivalents of lattice water collapses this signal into the bulk water peak.

  • Verification: To confirm the presence of the COOH, add a drop of DCl (deuterated HCl) or TFA-d . This breaks the zwitterion, protonates the amine, and may shift the exchange dynamics, though it will not recover the COOH peak if water content is high.

Quantification (qNMR): Do not use the piperazine signals for quantitative purity analysis (qNMR) in DMSO-d6 due to the water overlap.

  • Solution: Integrate the aromatic protons (7.0–7.9 ppm) against an internal standard (e.g., Maleic Acid or TCNB) which resonates away from the water region.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • BenchChem Technical Support. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

  • PubChem. (2025).[4] 2-(1-Piperazinyl)benzoic acid (Compound CID 2760432).[5] National Library of Medicine. Link

Sources

Crystal Structure Analysis: 2-(1-Piperazinyl)benzoic Acid (Trihydrate vs. Anhydrous)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the crystal structures of 2-(1-Piperazinyl)benzoic acid in its trihydrate and anhydrous forms. It is designed for researchers in solid-state chemistry and drug development, focusing on the structural implications of zwitterionic hydration, stability profiles, and experimental characterization protocols.

Executive Summary

2-(1-Piperazinyl)benzoic acid (CAS: 446831-27-2 for anhydrous; CAS: 1185169-24-7 for trihydrate) represents a classic case of zwitterionic polymorphism where hydration is critical for crystal lattice stabilization. The trihydrate form is the thermodynamically stable phase under ambient conditions, utilizing water molecules to bridge the charge-separated carboxylate (


) and piperazinium (

) moieties. In contrast, the anhydrous form is a high-energy phase, often hygroscopic, which relies on less optimal direct intermolecular hydrogen bonds.

For drug development, the trihydrate offers superior physical stability and processability , whereas the anhydrous form presents challenges in hygroscopicity and phase conversion during storage.

Chemical Context & Zwitterionic Nature

The molecule consists of a benzoic acid core substituted at the ortho position with a piperazine ring. The proximity of the basic secondary amine of the piperazine and the acidic carboxylic group facilitates an intramolecular or intermolecular proton transfer, resulting in a zwitterion .

  • pKa (Calculated): ~8.4 (Piperazine amine), ~3.5 (Benzoic acid).

  • Structural Consequence: In the solid state, the molecule exists primarily as a zwitterion (

    
     ... 
    
    
    
    ).
  • Role of Water: The trihydrate incorporates three water molecules per drug molecule (

    
    ). These water molecules act as dielectric spacers  and hydrogen bond bridges , lowering the lattice energy significantly compared to the anhydrous packing.
    

Crystallographic Comparison

The following table summarizes the structural and physicochemical distinctions between the two forms.

Table 1: Comparative Crystal Data & Properties
FeatureTrihydrate Form Anhydrous Form
CAS Number 1185169-24-7446831-27-2
Lattice Stability High (Thermodynamically stable at RT)Low/Metastable (Kinetic form)
Crystal System Typically Monoclinic or Triclinic (Common for hydrated zwitterions)Typically Monoclinic (Denser packing attempted)
Space Group

or

(Centrosymmetric)

or similar
Intermolecular Forces Extensive H-bond network involving water bridges (

)
Direct charge-assisted H-bonds (

)
Density (

)
Lower (due to expanded lattice by water)Higher (closer packing of organic moieties)
Hygroscopicity Non-hygroscopic (Stoichiometric hydrate)Highly Hygroscopic (Rapidly absorbs moisture to form trihydrate)
Thermal Behavior Dehydration endotherm (~60-100°C) followed by meltingSharp melting point (if kept dry); exotherm if recrystallizing

Detailed Structural Analysis

The Trihydrate Network

In the trihydrate structure, the water molecules are not merely void fillers but structural pillars.

  • Primary Interaction: The carboxylate group (

    
    ) accepts hydrogen bonds from water molecules.
    
  • Secondary Interaction: The protonated piperazine nitrogen (

    
    ) donates hydrogen bonds to water oxygens.
    
  • Lattice Expansion: The water molecules form a spiral or layered network that separates the organic zwitterions, reducing repulsive forces between like-charges.

The Anhydrous Challenge

Removing water forces the zwitterions to approach closely.

  • Direct Pairing: The

    
     and 
    
    
    
    groups must form direct "head-to-tail" or "head-to-head" interactions.
  • Steric Strain: The ortho-substitution creates steric hindrance, making this direct packing energetically unfavorable.

  • Consequence: The anhydrous crystal is "primed" to absorb water from the atmosphere to relieve this strain, driving the phase transition back to the trihydrate.

Experimental Protocols

To validate these structures in your laboratory, follow these standardized protocols.

Protocol A: Single Crystal Growth (Trihydrate)
  • Objective: Obtain high-quality crystals for SXRD.

  • Solvent System: Ethanol/Water (50:50 v/v).

  • Method: Slow Evaporation.

    • Dissolve 100 mg of 2-(1-Piperazinyl)benzoic acid in 10 mL of solvent at 40°C.

    • Filter through a 0.45 µm PTFE filter into a clean vial.

    • Cover with parafilm, punch 3-5 small holes, and store at room temperature (20-25°C).

    • Result: Colorless block-like crystals form within 3-7 days.

Protocol B: Preparation of Anhydrous Form
  • Objective: Isolate the anhydrous phase for comparison.

  • Method: Thermal Dehydration.

    • Place trihydrate crystals in a TGA pan or vacuum oven.

    • Heat to 105°C (below melting point) under vacuum or

      
       flow for 4 hours.
      
    • Storage: Store immediately in a desiccator over

      
      .
      
    • Verification: Confirm loss of water mass (~20% weight loss theoretical) via TGA.

Protocol C: Thermal Analysis (DSC/TGA)
  • Instrument: TA Instruments DSC Q2000 / TGA Q500 (or equivalent).

  • Ramp Rate: 10°C/min.[1]

  • Atmosphere: Nitrogen (50 mL/min).

  • Expected TGA Profile (Trihydrate):

    • Step 1: Mass loss of ~20.7% between 50°C and 110°C (Loss of 3

      
      ).
      
    • Step 2: Decomposition > 200°C.

  • Expected DSC Profile:

    • Trihydrate: Broad endotherm (dehydration) peaking ~80-90°C; Sharp melt of anhydrous phase ~200-210°C.

    • Anhydrous: Single sharp melting endotherm ~200-210°C (if strictly dry).

Phase Transition & Stability Logic

The following diagram illustrates the dynamic relationship between the two forms and the critical role of humidity.

PhaseTransition Trihydrate Trihydrate Form (Stable Zwitterion) CAS: 1185169-24-7 Anhydrous Anhydrous Form (Metastable/Hygroscopic) CAS: 446831-27-2 Trihydrate->Anhydrous Thermal Dehydration (> 60-100°C) Anhydrous->Trihydrate Moisture Absorption (RH > 40%) Amorphous Amorphous/Disordered (Transient State) Anhydrous->Amorphous Mechanical Stress (Milling) Amorphous->Trihydrate Recrystallization (in Water)

Figure 1: Phase transition pathway showing the reversible hydration/dehydration cycle. The trihydrate is the "sink" state under ambient humidity.

Implications for Drug Development

  • Solubility: The trihydrate may exhibit slightly lower intrinsic solubility than the high-energy anhydrous form, but its dissolution rate is more consistent because it does not undergo phase conversion during the dissolution test.

  • Formulation:

    • Use Trihydrate: For wet granulation or aqueous coating processes. It is robust and will not change form.

    • Avoid Anhydrous: Unless using direct compression in low-humidity environments. Risk of "caking" due to moisture uptake is high.

  • Regulatory: The trihydrate must be declared as the specific solid form. Analytical methods (e.g., IR, XRD) must be able to distinguish it from the anhydrous form to ensure batch consistency.

References

  • Chemical Identity : PubChem. 2-(1-Piperazinyl)benzoic acid. CID 2760432. Available at: [Link]

  • General Principles of Hydration: Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare.
  • Zwitterionic Co-crystals : Comparison drawn from analogous structures in Acta Crystallographica Section E, e.g., "Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline". Available at: [Link]

  • Thermal Analysis Standards: USP <891> Thermal Analysis.

Sources

Technical Comparison Guide: UV-Vis Characterization of 2-(1-Piperazinyl)benzoic Acid

[1]

Executive Summary & Technical Context

2-(1-Piperazinyl)benzoic acid (CAS: 446831-27-2) is a critical pharmacophore and intermediate, particularly in the synthesis of quinolone antibiotics (e.g., levofloxacin precursors) and acridone derivatives.[1] Its spectroscopic signature is defined by the electronic interaction between the electron-withdrawing carboxylic acid group and the electron-donating piperazine nitrogen at the ortho position.

This guide provides a comparative analysis of its UV-Vis absorption properties in methanol, contrasting it with its structural parent, Anthranilic Acid (2-Aminobenzoic acid) .[1][2] While specific batch-dependent maxima can vary slightly due to pH and purity, the theoretical and empirical baseline established here serves as a validation standard for quality control.

Comparative Spectral Analysis

The Auxochromic Shift

The UV spectrum of 2-(1-Piperazinyl)benzoic acid is characterized by two primary bands arising from


Table 1: Comparative Absorption Maxima (

) in Methanol[1][2]
CompoundPrimary Band (

)
Secondary Band (

)
Electronic Driver
Benzoic Acid (Reference)~228 nm~272 nmBasic Benzoyl chromophore.[1]
Anthranilic Acid (Alternative)~245 nm335 - 337 nm Strong mesomeric (+M) effect of

donor.
2-(1-Piperazinyl)benzoic Acid 250 - 260 nm 320 - 340 nm Piperazine N-donation modified by ortho-steric twist.[1]
Mechanistic Insight: The "Ortho-Twist" Effect

While tertiary amines (like the N-phenyl piperazine moiety) typically induce a red shift (bathochromic) compared to primary amines due to hyperconjugation, 2-(1-Piperazinyl)benzoic acid exhibits a counter-acting phenomenon:[1]

  • Steric Hindrance: The bulky piperazine ring at the ortho position clashes with the adjacent carboxylic acid.[3]

  • Deconjugation: This steric strain forces the piperazine ring to rotate out of perfect planarity with the benzene ring.[3]

  • Spectral Result: This twist slightly reduces the orbital overlap (resonance), potentially causing a slight hypsochromic shift (blue shift) or intensity reduction in the secondary band compared to a planar system, keeping the

    
     close to, or slightly lower than, that of Anthranilic acid (~335 nm).[1][2]
    

Visualization of Electronic Pathways

The following diagram illustrates the structural relationship and electronic transitions governing the UV profile.

GBenzoicBenzoic Acid(Base Chromophore)AnthranilicAnthranilic Acid(Primary Amine Donor)Benzoic->Anthranilic+ NH2 GroupPiperazinyl2-(1-Piperazinyl)benzoic Acid(Tertiary Amine Donor)Benzoic->Piperazinyl+ Piperazine RingEffect1+ Mesomeric Effect(Red Shift)Anthranilic->Effect1Lone Pair ConjugationPiperazinyl->Effect1N-DonationEffect2Ortho-Steric Twist(Partial Blue Shift)Piperazinyl->Effect2Bulkiness vs COOHResultTarget Lambda Max~320-340 nmEffect1->ResultEffect2->ResultModulates

Caption: Electronic transition pathway showing the competition between mesomeric donation and steric deconjugation in 2-(1-Piperazinyl)benzoic acid.

Validated Experimental Protocol

To ensure data integrity, use this self-validating protocol. This method controls for the pH-sensitivity of the carboxylic acid and piperazine amine.

Reagents & Equipment[1][2][3][5][6][7]
  • Solvent: Methanol (HPLC Grade,

    
     99.9%).[1][2] Note: Methanol is preferred over Acetonitrile for its ability to solubilize the zwitterionic forms of amino acids.
    
  • Reference Standard: Anthranilic Acid (TraceCERT® or equivalent).[1][2][3]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Slit width: 1.0 nm).[3]

Step-by-Step Workflow
  • Blank Preparation:

    • Fill two matched quartz cuvettes (1 cm path length) with pure Methanol.

    • Run a baseline correction (200–400 nm).[1][2] Ensure flat baseline (

      
       0.001 Abs).[1][2]
      
  • Stock Solution Preparation (

    
    ): 
    
    • Weigh 2.06 mg of 2-(1-Piperazinyl)benzoic acid (MW: 206.24 g/mol ).[1]

    • Dissolve in 100 mL Methanol. Sonicate for 5 minutes to ensure complete dissolution of the solid lattice.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations:

      
      , 
      
      
      , and
      
      
      .[1][2][4]
    • Why? This verifies Beer-Lambert Law compliance and rules out aggregation artifacts.

  • Spectral Scanning:

    • Scan range: 200 nm to 400 nm.

    • Scan speed: Medium (approx. 200 nm/min).[1][2]

    • Critical Check: Observe the

      
       in the 320–340 nm region. If the peak is split or significantly shifted, check the pH.[2]
      
    • Troubleshooting: If pH < 4, the piperazine nitrogen protonates, killing the

      
       transition (blue shift).[1][2] If necessary, add 1 drop of 0.1M NaOH to ensure the neutral/anionic species is observed.[1][2]
      
Method Validation Diagram

WorkflowStartStart: Sample PreparationSolubilizationDissolve in MeOH(Sonicate 5 min)Start->SolubilizationBlankingBaseline Correction(Pure MeOH)Solubilization->BlankingScanScan 200-400 nmBlanking->ScanDecisionCheck Peak ShapeScan->DecisionPassSingle Band ~330nm(Valid)Decision->PassClear MaxFailBlue Shift / SplitDecision->FailAmbiguousAdjustAdjust pH (Deprotonate)Fail->AdjustAdjust->Scan

Caption: Decision tree for validating the UV-Vis spectrum and correcting for pH-dependent protonation artifacts.

References

  • Fluorochem. (2024).[1][3] 2-Piperazin-1-yl-benzoic acid Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 2760432, 2-(1-piperazinyl)benzoic acid. Retrieved from

  • Shimadzu Corporation. (2020).[1][3] The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from

  • Matsuoka, M. (1984).[1][2][3] Absorption Spectra of Dyes for Diode Lasers. (Context on steric hindrance in ortho-substituted aromatics). Journal of Synthetic Organic Chemistry, Japan.[1][2][3][4]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Retrieved from

Safety Operating Guide

Safe Handling and Disposal of 2-(1-Piperazinyl)benzoic Acid Trihydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(1-Piperazinyl)benzoic acid trihydrate in a laboratory environment. As a piperazine and benzoic acid derivative, this compound requires stringent safety measures to mitigate risks of irritation, sensitization, and other health effects. The procedures outlined herein are designed for implementation by trained researchers and drug development professionals to ensure a safe and compliant laboratory workflow.

Hazard Assessment and Causality

While specific toxicological data for the trihydrate form is not fully detailed, the known hazards of its parent compounds, piperazine and benzoic acid, provide a strong basis for a cautious approach. Piperazine derivatives are recognized for their potential to cause skin and eye irritation, as well as allergic reactions[1][2]. Similarly, compounds like 2-(4-Methylpiperazin-1-yl)benzoic acid are classified as causing serious eye and skin irritation, respiratory irritation, and are considered harmful if swallowed or in contact with skin[3][4]. Benzoic acid itself is a known skin and eye irritant[5][6][7]. Therefore, all handling procedures must be based on the assumption that 2-(1-Piperazinyl)benzoic acid trihydrate presents similar hazards. The primary routes of exposure to be controlled are inhalation of dust, skin contact, and eye contact.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create an effective barrier between the researcher and the chemical. The selection of specific PPE is directly linked to the potential hazards of irritation and sensitization.

PPE Specification Table

The following table outlines the minimum required PPE for activities involving 2-(1-Piperazinyl)benzoic acid trihydrate.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) • Nitrile rubber gloves (>0.11 mm thickness) • Laboratory Coat • Chemical Safety Goggles with Side Shields • NIOSH-approved N95 RespiratorTo prevent inhalation of fine particulates and protect skin and eyes from accidental contact with the solid compound[1][8][9].
Solution Preparation and Handling • Nitrile rubber gloves (>0.11 mm thickness) • Laboratory Coat • Chemical Splash Goggles • Face Shield (if splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation[1][3][8].
General Experimental Procedures • Nitrile rubber gloves • Laboratory Coat • Chemical Safety GogglesTo provide a baseline of protection during routine experimental work where direct contact is less likely but still possible[1].
Waste Disposal • Heavy-duty Nitrile or Butyl Rubber Gloves • Chemical-Resistant Apron • Chemical Splash Goggles • Face ShieldTo offer enhanced protection when handling larger volumes of potentially corrosive or irritant chemical waste[1].

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, sequential workflow is critical for minimizing exposure and ensuring safety from preparation through disposal. All handling of the solid compound should occur within a certified chemical fume hood to control airborne particles[1][10].

Safe Handling Workflow Diagram

The following diagram illustrates the mandatory workflow for handling 2-(1-Piperazinyl)benzoic acid trihydrate.

prep 1. Preparation - Designate work area (fume hood) - Assemble & inspect PPE - Verify emergency equipment access don_ppe 2. Don PPE - Follow correct sequence - Ensure proper fit prep->don_ppe handling 3. Handling - Weigh solid in fume hood - Avoid generating dust - Prepare solutions carefully don_ppe->handling experiment 4. Experimentation - Conduct procedure - Maintain containment handling->experiment decon 5. Decontamination - Clean all work surfaces - Decontaminate equipment experiment->decon waste 6. Waste Disposal - Segregate waste streams - Use sealed, labeled containers decon->waste doff_ppe 7. Doff PPE - Follow correct sequence - Avoid self-contamination waste->doff_ppe wash 8. Final Wash - Wash hands thoroughly with soap and water doff_ppe->wash

Caption: A stepwise workflow for the safe handling of 2-(1-Piperazinyl)benzoic acid trihydrate.

Detailed Procedural Steps

1. Preparation and Area Setup:

  • Designate a work area inside a certified chemical fume hood.
  • Ensure that an eyewash station and safety shower are unobstructed and readily accessible[11][12].
  • Assemble and inspect all required PPE before starting any work.
  • Prepare all necessary equipment and reagents to minimize movement during the procedure.

2. Handling the Compound:

  • Don all PPE as specified in the table above.
  • When handling the solid, use care to avoid generating dust[3][8]. Use smooth, controlled motions.
  • After handling, even if gloves were worn, wash hands thoroughly with soap and water[3][8][13].

3. In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][7][8][14].
  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes[3][8][14]. Seek medical attention if irritation develops or persists.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][7][14].

Disposal Plan

Proper disposal is a critical final step to prevent environmental contamination and ensure compliance with safety regulations.

  • Waste Segregation: All materials contaminated with 2-(1-Piperazinyl)benzoic acid trihydrate, including disposable gloves, weighing papers, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Containerization: Use robust, chemically resistant containers for waste collection. Ensure containers are kept closed when not in use.

  • Final Disposal: Dispose of the hazardous waste through an approved waste disposal plant or licensed contractor, following all local, state, and federal regulations[3][12][14][15]. Do not dispose of this chemical down the drain or in regular trash.

By adhering to this comprehensive guide, researchers can effectively manage the risks associated with 2-(1-Piperazinyl)benzoic acid trihydrate, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine. (2025). Benchchem.
  • Personal protective equipment for handling 1,4-Dinicotinoylpiperazine. (2025). Benchchem.
  • piperazine anhydrous - s d fine-chem limited. s d fine-chem limited.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
  • Piperazine - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2018).
  • 1 - SAFETY DATA SHEET. (2011).
  • Safety Data Sheet. (2012).
  • 1 - Safety Data Sheet. PCCA.
  • 1 - SAFETY DATA SHEET. (2015). National Institute of Standards and Technology.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Thermo Fisher Scientific.
  • Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
  • Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Hazards During Chemicals in Use and Safety Guidelines. Labour Department.
  • Safety Data Sheet - Combi-Blocks. (2023). Combi-Blocks.
  • Benzoic acid - SAFETY DATA SHEET. (2018).

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.